Product packaging for o-Aminothiophenol hydrochloride(Cat. No.:CAS No. 3292-42-0)

o-Aminothiophenol hydrochloride

Cat. No.: B1218669
CAS No.: 3292-42-0
M. Wt: 161.65 g/mol
InChI Key: PEDOSWZBWWCOAY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on o-Aminothiophenol

The study of phenolic compounds, a broad class to which o-aminothiophenol belongs, has a long history in chemical research, initially focusing on their analytical characterization and the enzymes involved in their synthesis. nih.gov Early research into o-aminothiophenol was often tied to its utility in the synthesis of other compounds. For instance, historical methods for its preparation involved multiple steps, such as the reaction of aniline (B41778) with carbon disulfide followed by hydrolysis, or the zinc reduction of 2-nitrobenzenesulfonyl chloride. wikipedia.org Over time, research has evolved to develop more efficient and simplified synthesis methods. A notable advancement is the one-step synthesis from benzothiazole (B30560) through alkaline hydrolysis, which offers high yield and purity. google.com Another method involves the reaction of o-chloronitrobenzene with sodium hydrogensulfide or sodium sulfide (B99878). google.com The evolution of synthetic methodologies reflects a continuous effort to improve efficiency, reduce costs, and facilitate industrial-scale production. google.comijpsonline.com

Significance of o-Aminothiophenol in Modern Chemical Science

o-Aminothiophenol hydrochloride is a crucial intermediate in various sectors of the chemical industry. nih.gov Its primary significance lies in its role as a precursor for the synthesis of benzothiazoles, a class of compounds with diverse biological activities and applications as commercial dyes. wikipedia.orgnih.gov The unique molecular architecture of o-aminothiophenol, featuring both an amino and a thiol group, allows for the construction of complex sulfur-containing heterocycles. pubcompare.ai This has led to its extensive use in medicinal chemistry for the development of new drug candidates and in materials science for creating advanced organic compounds with specialized properties. pubcompare.airesearchgate.net For example, it is an important intermediate in the production of the cardiovascular drug diltiazem. google.comijpsonline.com Furthermore, its derivatives are investigated for their potential in creating nonlinear optical materials and functional polymers. researchgate.netajol.info

Scope and Research Trajectories of o-Aminothiophenol Studies

Current research on o-aminothiophenol and its hydrochloride salt is multifaceted, exploring new synthetic routes, applications, and fundamental properties. A significant area of investigation is the development of green and sustainable synthetic methods, including the use of microwave irradiation and ionic liquids to catalyze reactions. nih.gov Researchers are also focused on expanding the library of derivatives that can be synthesized from o-aminothiophenol, such as 1,5-benzothiazepines and various substituted benzothiazoles, to explore their pharmacological potential. researchgate.netfishersci.ca Studies are also delving into its photochemical properties and its use in creating functionalized nanoparticles for applications like biological pH sensing. pubcompare.aisigmaaldrich.com The exploration of its coordination chemistry with metals to form complexes with potential therapeutic applications, such as hypoglycemic agents, is another active research front. chem-asahi.co.jp

Interactive Data Table: Properties of o-Aminothiophenol

PropertyValueSource(s)
Chemical Formula C6H7NS wikipedia.orgnih.govfishersci.casigmaaldrich.com
Molar Mass 125.19 g·mol−1 wikipedia.orgnih.govfishersci.casigmaaldrich.com
Appearance Colorless to pale yellow crystalline solid or oily liquid wikipedia.orgpubcompare.aichem-asahi.co.jp
Density 1.17 - 1.200 g/cm³ wikipedia.orgsigmaaldrich.comsigmaaldrich.com
Melting Point 16 - 26 °C wikipedia.orgsigmaaldrich.comsigmaaldrich.com
Boiling Point 234 °C (at 100 kPa) wikipedia.org
Solubility in water Low / Insoluble wikipedia.orgfishersci.casigmaaldrich.comchem-asahi.co.jp
Refractive Index n20/D 1.642 sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClNS B1218669 o-Aminothiophenol hydrochloride CAS No. 3292-42-0

Properties

IUPAC Name

2-aminobenzenethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS.ClH/c7-5-3-1-2-4-6(5)8;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDOSWZBWWCOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137-07-5 (Parent)
Record name 2-Aminothiophenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003292420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40186574
Record name 2-Aminothiophenol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3292-42-0
Record name Benzenethiol, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3292-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminothiophenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003292420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminothiophenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of O Aminothiophenol

Established Synthetic Routes to o-Aminothiophenol

The preparation of o-aminothiophenol is a critical first step for its use as an intermediate in the synthesis of pharmaceuticals, dyes, and herbicides. google.com Various methods have been established, with the most common routes starting from substituted nitrobenzenes.

A prevalent industrial method for synthesizing o-aminothiophenol involves the reaction of o-chloronitrobenzene with a sulfur source, such as sodium hydrogen sulfide (B99878) (NaHS) or sodium sulfide (Na₂S). google.com This process is typically conducted in an alkaline aqueous medium at temperatures exceeding 80°C. google.com The reaction proceeds through two main stages: an initial nucleophilic substitution of the chlorine atom by the hydrosulfide (B80085) group, followed by the reduction of the nitro group to an amine. google.comquickcompany.in A notable side-product of this reaction is o-chloroaniline, which can form in amounts up to 10%. google.com

A significant challenge in this synthesis is the isolation of the free o-aminothiophenol from the alkaline reaction mixture. The product is highly susceptible to oxidation, especially in the presence of air, which leads to the quantitative formation of 2,2'-diaminodiphenyl disulfide. google.com Simple neutralization of the alkaline solution is therefore ineffective for isolating the desired thiol. google.comquickcompany.in

To overcome this, improved procedures have been developed where the neutralization is carefully controlled. The process involves adding a water-soluble sulfite, such as sodium sulfite, or a disulfite to the cooled reaction mixture before neutralization with a mineral acid like sulfuric or hydrochloric acid. google.comquickcompany.in This neutralization is performed at a controlled temperature, typically between 0°C and 30°C, while maintaining the pH in a specific range of 5 to 7. google.comquickcompany.in This technique prevents the oxidative formation of the disulfide, allowing for the isolation of o-aminothiophenol in high purity and good yields. google.com

Table 1: Synthesis of o-Aminothiophenol from o-Chloronitrobenzene

Starting Material Reagents Key Conditions Outcome Reference
o-Chloronitrobenzene 1. NaHS or Na₂S2. Mineral Acid3. Na₂SO₃ 1. Temp: >80°C2. Neutralization pH: 5-73. Neutralization Temp: 0-30°C Prevents oxidation to 2,2'-diaminodiphenyl disulfide, yielding pure o-aminothiophenol. google.com

Beyond the direct reduction of o-chloronitrobenzene, other synthetic pathways have been devised. One alternative method begins with o-chloronitrobenzene but follows a multi-step sequence involving methylation, reduction, and demethylation. google.com In this process, o-chloronitrobenzene is first methylated with sodium methyl mercaptide. The resulting o-nitrothioanisole is then reduced via catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon to yield o-aminothioanisole. google.com The final step is the demethylation of o-aminothioanisole with hydrobromic acid to produce o-aminothiophenol. google.com This method is reported to result in high yield and product purity. google.com

Other precursors have also been utilized. One established two-step method starts with aniline (B41778). wikipedia.org Aniline is reacted with carbon disulfide, which leads to the formation of 2-mercaptobenzothiazole. Subsequent hydrolysis of this intermediate yields o-aminothiophenol. wikipedia.org Another route involves the reduction of 2-nitrobenzenesulfonyl chloride using zinc, which also furnishes the target compound. wikipedia.org

Functional Group Transformations and Derivatization

The dual functionality of o-aminothiophenol makes it a valuable building block for a wide range of heterocyclic compounds and other complex molecules. The amine group, in particular, is a key site for derivatization.

The aromatic amine group in o-aminothiophenol readily undergoes reactions typical of primary amines, such as condensation, acylation, and alkylation.

o-Aminothiophenol reacts with various aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines or azomethines. This reaction involves the nucleophilic attack of the amine group on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). tandfonline.comunilag.edu.ng These Schiff bases are important ligands in coordination chemistry and can serve as intermediates for further synthetic transformations. tandfonline.comresearchgate.net The formation of the azomethine linkage is confirmed in infrared spectroscopy by the appearance of a characteristic band in the region of 1613-1635 cm⁻¹. unilag.edu.ngresearchgate.net

The reaction is typically carried out by refluxing equimolar amounts of o-aminothiophenol and the corresponding aldehyde or ketone in a solvent such as ethanol (B145695) or methanol (B129727). tandfonline.comunilag.edu.ng

Table 2: Examples of Schiff Base Formation from o-Aminothiophenol

Aldehyde/Ketone Reactant Solvent Conditions Product Type Reference
Substituted Benzaldehydes Methanol Reflux Schiff Base Ligands tandfonline.com
5-Bromosalicylaldehyde Ethanol Reflux (70°C, 4h) with formic acid Schiff Base unilag.edu.ng
5-Nitrosalicylaldehyde Ethanol Reflux (70°C, 4h) with formic acid Schiff Base unilag.edu.ng

Acylation of the amine group in o-aminothiophenol is a fundamental transformation, often serving as the initial step in the synthesis of benzothiazoles. The reaction with acylating agents such as carboxylic acids, acyl chlorides, or acid anhydrides leads to the formation of an N-acyl intermediate. google.comnih.gov This intermediate can then undergo an intramolecular cyclization and dehydration, where the sulfur atom attacks the carbonyl carbon of the newly formed amide, to yield a 2-substituted benzothiazole (B30560). nih.govmdpi.com Polyphosphoric acid (PPA) is frequently used as a catalyst and dehydrating agent for this cyclocondensation, driving the reaction towards the formation of the heterocyclic product. nih.gov

Alkylation of the amine group in o-aminothiophenol presents a challenge of chemoselectivity due to the presence of the second nucleophilic site, the thiol group. Direct alkylation with alkyl halides can lead to a mixture of N-alkylated, S-alkylated, and N,S-dialkylated products. umich.edu To achieve selective N-alkylation, indirect methods are often employed. A common and effective strategy is reductive amination. umich.eduresearchgate.net This one-pot procedure involves the initial condensation of o-aminothiophenol with an aldehyde to form a Schiff base intermediate. Without isolation, this intermediate is then reduced in situ, typically with a reducing agent like sodium borohydride, to yield the desired N-alkylated o-aminothiophenol. umich.eduresearchgate.net This approach provides good yields and high selectivity for the secondary amine product. umich.edu While much of the specific literature details this strategy for aminophenols, the principle is directly applicable to o-aminothiophenol. umich.eduresearchgate.net

Reactions Involving the Thiol Group (–SH)

The thiol group in o-aminothiophenol is a key functional group that dictates much of its chemical behavior, participating in oxidation, alkylation, and arylation reactions.

The thiol group of o-aminothiophenol is highly susceptible to oxidation, readily forming the corresponding disulfide, 2,2'-diaminodiphenyl disulfide. This oxidation can occur quantitatively upon neutralization of alkaline solutions of o-aminothiophenol, even with the careful exclusion of atmospheric oxygen google.com. This inherent reactivity highlights the compound's reducing potential.

Conversely, o-aminothiophenol can function as a reducing agent to cleave disulfide bonds in other molecules. For instance, it has been effectively used for the quantitative reduction of disulfide bonds in proteins like hen egg-white lysozyme (B549824) and ribonuclease A under weakly acidic conditions (pH 6) organic-chemistry.org.

The electrochemical properties of o-aminothiophenol are also linked to this thiol-disulfide equilibrium. In certain photochemical reactions, a disulfide generated in situ from 2-aminothiophenol (B119425) can act as a photosensitizer, enabling the reaction to proceed via visible light mediation masterorganicchemistry.com.

The nucleophilic nature of the thiol group allows for the synthesis of various thioethers through S-alkylation and S-arylation reactions. These reactions typically proceed via the thiolate anion, which is a potent nucleophile researchgate.net.

A notable example is the synthesis of aryl(2-aminoaryl) sulfides. In a process catalyzed by iron(III) chloride with a diamine ligand, benzothiazoles can be S-arylated with aryl iodides in water. This reaction proceeds with the ring-opening of the benzothiazole, which is derived from o-aminothiophenol, to yield the corresponding thioether wikipedia.org. This method provides a direct route to important thioether structures from o-aminothiophenol precursors.

Dual Functional Group Reactivity

The unique chemical personality of o-aminothiophenol stems from the presence of two proximate and reactive functional groups: the nucleophilic amino group (-NH₂) and the thiol group (-SH). This dual functionality allows the molecule to act as a versatile building block in organic synthesis, particularly for the construction of sulfur- and nitrogen-containing heterocyclic systems. The amino and thiol groups can react in a concerted or sequential manner with bifunctional electrophiles, leading to the formation of fused ring systems through condensation and cyclization reactions. This reactivity is most prominently exploited in the synthesis of benzothiazoles.

Synthesis of Heterocyclic Compounds from o-Aminothiophenol

o-Aminothiophenol is a cornerstone precursor for the synthesis of a wide array of heterocyclic compounds, with benzothiazoles being the most significant. researchgate.netsuniv.ac.in

Benzothiazole Synthesis

The fusion of a benzene (B151609) ring and a thiazole (B1198619) ring forms the benzothiazole nucleus, a structure found in numerous biologically active compounds and dyes researchgate.netsuniv.ac.in. The most direct and common method for its synthesis involves the reaction of o-aminothiophenol with various carbon electrophiles.

The condensation of o-aminothiophenol with aldehydes or ketones is a fundamental and widely utilized method for synthesizing 2-substituted benzothiazoles. The reaction generally involves the initial formation of a benzothiazoline (B1199338) intermediate via cyclization, which is then oxidized to the aromatic benzothiazole product. A vast number of protocols have been developed, employing different catalysts, oxidants, and reaction conditions to improve yields and expand the substrate scope.

For example, an efficient synthesis using a hydrogen peroxide/hydrochloric acid mixture as the catalyst in ethanol can produce excellent yields (85–94%) of benzothiazoles from various aromatic aldehydes at room temperature google.com. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aldehyde. Other catalytic systems include bimetallic nanoparticles and molecular oxygen, which also provide good to excellent yields under varying conditions google.com.

Reactions with aliphatic aldehydes have been achieved in a two-step process, involving condensation in the presence of molecular sieves followed by oxidation of the resulting 2,3-dihydrobenzothiazole intermediate with pyridinium (B92312) chlorochromate (PCC) to yield the final product. When reacting with certain ketones, the reaction can proceed through the ketone's active methylene (B1212753) group, resulting in 2-acylbenzothiazoles where the carbonyl group remains intact.

The table below summarizes various methodologies for the synthesis of benzothiazoles from the condensation of o-aminothiophenol with aldehydes and ketones, showcasing the diversity of reaction conditions and their effectiveness.

Synthesis of Other Sulfur-Nitrogen Heterocycles

Beyond the ubiquitous benzothiazoles, o-aminothiophenol is a key starting material for other important S,N-heterocyclic systems, such as phenothiazines and benzothiazines.

Phenothiazines, which are tricyclic structures with nitrogen and sulfur atoms in the central ring, can be synthesized from o-aminothiophenol. One route involves the condensation of o-aminothiophenol with o-benzoquinones. google.com This reaction provides a direct pathway to 1H-phenothiazin-1-ones. google.com

The 1,4-benzothiazine framework can be constructed through the reaction of o-aminothiophenol with various synthons. For example, reacting o-aminothiophenol with acylpyruvic acids or furan-2,3-diones can lead to the formation of 1,4-benzothiazin-2-one derivatives. organic-chemistry.orgnih.gov These reactions often proceed via a nucleophilic attack of either the thiol or the amino group on a carbonyl function, followed by cyclization. organic-chemistry.orgorganic-chemistry.org The reaction of o-aminothiophenol with α-haloketones followed by intramolecular cyclization is another established method for preparing 1,4-benzothiazines. Solid-phase synthesis techniques have also been developed to produce libraries of 3,4-dihydro-1,4-benzothiazines and their oxidized derivatives from a resin-bound 2-aminothiophenol intermediate.

Catalytic Approaches in o-Aminothiophenol Derivatization

Catalysis is central to the efficient and selective synthesis of heterocyclic compounds from o-aminothiophenol, enabling reactions under milder conditions and with greater functional group tolerance.

Acid catalysis is widely employed for the cyclocondensation reactions of o-aminothiophenol, particularly for the synthesis of benzothiazoles. As previously mentioned, strong acids like polyphosphoric acid (PPA) and methanesulfonic acid (MeSO₃H) are effective for reactions with carboxylic acids. nih.govorganic-chemistry.org PPA is often used as both the solvent and catalyst at high temperatures (150-250°C). organic-chemistry.org

Brønsted acids are also utilized. For instance, the reaction of 2-aminothiophenols with β-diketones can be catalyzed by a Brønsted acid under metal-free conditions to give 2-substituted benzothiazoles. organic-chemistry.org Milder acid catalysts, such as ammonium (B1175870) chloride (NH₄Cl), have been used in eco-friendly procedures for the condensation of o-aminothiophenol with orthoesters in water or ethanol to produce 2-substituted benzothiazoles in high yields. nih.gov A simple system of H₂O₂/HCl in ethanol at room temperature also serves as an effective catalyst for the condensation with aldehydes. mdpi.com

Transition metal catalysts offer powerful and versatile routes for derivatizing o-aminothiophenol. Copper catalysts are particularly prominent. For example, Cu(OAc)₂ catalyzes the condensation of 2-aminobenzenethiols with nitriles, providing an efficient synthesis of 2-substituted benzothiazoles. organic-chemistry.orgnih.govacs.org Copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand is effective for the cyclization of ortho-haloanilides, which can be derived from o-aminothiophenol. organic-chemistry.org

Zinc-based catalysts, such as Zn(OAc)₂·2H₂O, have been reported as inexpensive and efficient catalysts for the one-pot synthesis of 2-substituted benzothiazoles from the condensation of o-aminothiophenol and aldehydes. google.com Furthermore, the zinc salt of 4-amino-3-mercaptobenzoic acid has been used as a precursor that reacts with p-nitrobenzoyl chloride in the presence of pyridine (B92270) to form a benzothiazole intermediate. nih.gov Other metals, including ruthenium (as RuCl₃) and palladium (as Pd(OAc)₂), have been used to catalyze the intramolecular oxidative cyclization of N-arylthioureas (derivable from o-aminothiophenol) to generate 2-aminobenzothiazoles. nih.gov

Green Chemistry Methodologies (e.g., solvent-free, ultrasound, ionic liquids)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of o-aminothiophenol and its derivatives, green methodologies have been increasingly applied to promote sustainability through solvent-free reactions, alternative energy sources like ultrasound and microwaves, and the use of environmentally benign solvents and catalysts such as ionic liquids. researchgate.netnih.gov These approaches offer significant advantages, including reduced reaction times, milder conditions, higher yields, and simplified product isolation. mdpi.comresearchgate.net

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions represent a significant step forward in green synthesis by eliminating the need for volatile and often toxic organic solvents. This approach not only reduces environmental pollution but can also enhance reaction rates and selectivity.

One notable application is the condensation reaction of o-aminothiophenol with various carboxylic acids or aldehydes to produce 2-substituted benzothiazoles. For instance, the condensation of o-aminothiophenol with benzoic acid derivatives has been achieved under microwave irradiation without any solvent. This method is highlighted as being highly economical, less time-consuming, and environmentally friendly, as it avoids the need for additional chemicals and solvents during the transformation. mdpi.com Similarly, the reaction of ketones, cyanomethylene compounds, and elemental sulfur to form 2-aminothiophenes has been successfully carried out under solvent-free and ultrasonic conditions, offering a mild and efficient one-pot synthesis. researchgate.net Another example involves the reaction of o-aminobenzophenone with aryl isothiocyanates, which proceeds under thermal, solvent-free, and catalyst-free conditions to yield quinazoline (B50416) derivatives in nearly quantitative amounts. rsc.org

Table 1: Examples of Solvent-Free Reactions Involving o-Aminothiophenol and Related Compounds

ReactantsConditionsProductKey AdvantagesReference
o-Aminothiophenol, Benzoic acid derivativesMicrowave irradiation2-Substituted benzothiazolesHighly economical, less time-consuming, no additional solvents/chemicals mdpi.com
Ketones, Cyanomethylenes, Elemental sulfurUltrasound irradiation2-AminothiophenesMild conditions, good yields, short reaction times (20-80 min) researchgate.net
o-Aminobenzophenone, Aryl isothiocyanatesThermal4-Phenyl-4-hydroxyquinazolin-2-thionesCatalyst-free, quantitative yields, simple purification rsc.org

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.netjocpr.com

Ultrasound has been effectively used in the Gewald reaction to synthesize substituted 2-aminothiophenes. researchgate.netjocpr.com In one approach, irradiating a mixture of a ketone, malononitrile, and sulfur with high-intensity ultrasound (40 kHz) in the presence of a catalytic amount of DABCO in PEG-200 (a green solvent) led to high yields of 2-aminothiophenes in significantly shorter reaction times compared to classical methods. jocpr.com The cavitation effect serves to concentrate the energy of the sound waves, thereby accelerating the reaction. jocpr.com Another study demonstrated a solvent-free, ultrasound-assisted Gewald reaction that also resulted in reduced reaction times and good to moderate yields. researchgate.net The use of water as a green solvent has also been reported for the ultrasound-activated synthesis of 2-aminothiophenes, further enhancing the environmental friendliness of the protocol. researchgate.net

Table 2: Ultrasound-Assisted Gewald Synthesis of 2-Aminothiophenes

ReactantsCatalyst/SolventUltrasound ConditionsKey FindingsReference
Cyclohexanone, Malononitrile, SulfurDABCO / PEG-20040 kHz, 300 WEfficient, one-pot procedure with moderate to high yields. PEG-200 is an environmentally benign solvent. jocpr.com
Ketones, Cyanomethylenes, SulfurMorpholine / Solvent-freeNot specifiedMild, efficient, and simple one-pot synthesis with reduced reaction times (20-80 min) compared to silent reactions (14-25 h). researchgate.net
Ketones, MalononitrileSodium polysulfides / WaterNot specifiedCatalyst-free conditions with product yields ranging from 42-90%. Utilizes water as a green solvent. researchgate.net

Ionic Liquids in Synthesis

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis. nih.gov Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. nih.govnih.gov

In the context of aminothiophene chemistry, ILs have been employed as recyclable reaction media and as soluble supports for synthesis. A task-specific ionic liquid, 1-(2-hydroxylethyl)-3-methylimidazolium tetrafluorobate, has been used as a soluble support in the Gewald synthesis of 2-aminothiophenes. researchgate.net This method is efficient, provides products in good to excellent yields with high purity without the need for chromatographic purification, and allows for the recycling of the ionic liquid support. researchgate.netresearchgate.net

Furthermore, basic functionalized ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim][OH]), have demonstrated high efficacy as catalysts. nih.gov In some transformations, the use of an IL catalyst system in water allowed for at least five recycles without a significant loss of efficiency. nih.gov The choice of ionic liquid can be crucial; for example, using [bmim][Br] or [bmim][BF4] in certain reactions failed to yield the desired product, indicating the specific catalytic role the IL can play beyond simply being a solvent. nih.gov

Table 3: Synthesis of 2-Aminothiophenes Using an Ionic Liquid Support

ReactionIonic Liquid SupportReagentsYieldKey AdvantagesReference
Gewald Synthesis1-(2-hydroxylethyl)-3-methylimidazolium tetrafluorobateKetones, Ethyl cyanoacetate, SulfurGood to excellentSimple and efficient method, high product purity, no chromatography needed, recyclable support. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization of O Aminothiophenol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy provides in-depth information about the molecular structure and bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the structure of molecules. phcogj.com In the analysis of o-aminothiophenol, the FTIR spectrum reveals characteristic absorption bands corresponding to its specific vibrational modes.

The FTIR spectrum of neat 4-aminothiophenol (B129426), a related isomer, provides a reference for identifying key functional groups. researchgate.net For poly(2-aminothiophenol) (PATH), synthesized in an aqueous HCl medium, characteristic bands are observed. researchgate.net These include vibrations associated with C-H, C=N, and C=C bonds, as well as out-of-plane C-H bonds in the para-distributed rings. researchgate.net Specifically, bands around 1512 and 1606 cm⁻¹ are attributed to the C=C stretching vibrations of the quinonoid and benzenoid rings, respectively. researchgate.net A band near 1379 cm⁻¹ is assigned to the C-N stretching vibration. researchgate.net

Table 1: Characteristic FTIR Peaks for Poly(o-aminothiophenol) Derivatives

Wavenumber (cm⁻¹)AssignmentReference
1606 - 1619C=C stretching (Benzenoid ring) researchgate.net
1512 - 1515C=C stretching (Quinonoid ring) researchgate.net
~1379C-N stretching researchgate.net
1125, 1219C-H in-plane bending researchgate.net
1040Out-of-plane C-H bending researchgate.net

The growth of self-assembled monolayers (SAMs) of compounds like 4-aminothiophenol on gold substrates can also be confirmed using FTIR spectroscopy. researchgate.net

Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and is widely used for studying molecules adsorbed on metal surfaces through a technique called Surface-Enhanced Raman Spectroscopy (SERS).

p-Aminothiophenol (PATP) is a frequently studied molecule in SERS because it interacts strongly with metallic substrates, leading to significant signal enhancement. rsc.org The SERS spectra of PATP can, however, be influenced by experimental conditions such as laser power and the density of the molecular layer. nih.gov

A key area of investigation in the SERS of aminothiophenols is the potential for surface-catalyzed reactions. For instance, p-aminothiophenol can undergo oxidative transformation to form 4,4′-dimercaptoazobenzene (DMAB), which exhibits a distinct SERS spectrum. rsc.org This plasmon-driven oxidation is influenced by hot carriers excited by localized surface plasmon resonance (LSPR) on noble metal surfaces like gold and silver. mdpi.com The conversion of p-ATP to DMAB can be monitored by the appearance of new peaks at approximately 1148 cm⁻¹, 1390 cm⁻¹, and 1432 cm⁻¹, which are attributed to the azo (-N=N-) group in DMAB. mdpi.com The efficiency of this conversion can depend on the resonance between the plasmon mode of the metal nanostructure and the excitation wavelength. mdpi.com

The SERS behavior of p-aminothiophenol hydrochloride on silver colloids has also been studied, with findings suggesting that the presence of an oxidized form of the molecule is necessary for the enhancement of certain vibrational modes. nih.gov

Table 2: Key Raman/SERS Peaks for p-Aminothiophenol and its Transformation Product

Wavenumber (cm⁻¹)AssignmentMoleculeReference
~1080C-S stretchingp-Aminothiophenol mdpi.com
1148, 1390, 1432Azo (-N=N-) group vibrations4,4′-Dimercaptoazobenzene (DMAB) mdpi.com
~1440N=N stretching4,4′-Dimercaptoazobenzene (DMAB) mdpi.com

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in o-aminothiophenol and its derivatives. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones.

The electronic spectra of substituted phenols, such as 2-aminophenol (B121084), have been studied to understand the effect of substituents on their solvatochromic behavior in different solvents. researchgate.net For instance, the UV absorption spectrum of 2-aminophenol shows distinct maxima in solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

In the context of p-aminothiophenol interacting with silver colloids, time-dependent UV-Visible spectra have been used to study the aggregation of the silver nanoparticles. nih.gov These studies indicate that the aggregation is influenced by the electrostatic nature of the interaction. nih.gov The catalytic performance of gold nanoparticles in the reduction of various nitroarenes to aminoarenes, a reaction relevant to aminothiophenol chemistry, can also be monitored by UV-Vis spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

1H, 13C, and 15N NMR for Structural Confirmation

¹H, ¹³C, and ¹⁵N NMR spectroscopy are used in concert to provide a complete picture of the molecular structure of o-aminothiophenol and its derivatives.

¹H NMR: Proton NMR provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For derivatives of aminothiophenols, such as benzoxazole-2-thione synthesized from o-aminophenol, the ¹H NMR spectrum reveals signals corresponding to the aromatic protons. mdpi.com In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of thiophenol shows aromatic protons in the range of δ 7.22-7.32 ppm and a singlet for the thiol proton at δ 3.51 ppm. rsc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of 4-aminothiophenol is available for reference. chemicalbook.com For benzoxazole-2-thione, the ¹³C NMR spectrum in DMSO-d₆ shows signals for the aromatic carbons and a distinct signal for the C=S carbon at δ 159.12 ppm, confirming the thione structure. mdpi.com

¹⁵N NMR: Nitrogen-15 NMR is a powerful technique for studying the nitrogen atoms within a molecule, although its low natural abundance (0.36%) and lower gyromagnetic ratio present sensitivity challenges. wikipedia.org It is particularly useful for studying tautomerization, and the chemical shifts are sensitive to the electronic environment of the nitrogen atom. wikipedia.orgresearchgate.net For amino acids, ¹⁵N NMR spectra can be measured in various protic solvents, with increasing acidity generally causing an upfield shift for α-amino acids. researchgate.net Lowering the temperature can help in observing exchangeable NH₃⁺ groups, which are often broadened at room temperature. nih.gov

Table 3: Representative NMR Data for Aminothiophenol-Related Structures

NucleusCompound/SolventChemical Shift (δ, ppm)AssignmentReference
¹HThiophenol / CDCl₃7.22-7.32 (m)Aromatic protons rsc.org
¹HThiophenol / CDCl₃3.51 (s)Thiol proton (SH) rsc.org
¹³CBenzoxazole-2-thione / DMSO-d₆111.43, 112.73, 124.43, 125.13, 132.36Aromatic CH mdpi.com
¹³CBenzoxazole-2-thione / DMSO-d₆158.82Aromatic C mdpi.com
¹³CBenzoxazole-2-thione / DMSO-d₆159.12C=S mdpi.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the crystallographic structure, phase, and physical properties of materials. It is instrumental in the study of both small molecules and complex macromolecular systems involving o-aminothiophenol.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing unequivocal proof of a molecule's connectivity and conformation.

The crystallographic data for these derivatives provide a wealth of information, as detailed in the table below.

Compound Name(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
Crystal System OrthorhombicMonoclinic
Space Group Pna21P21/c
Unit Cell Parameters a = 9.2080(4) Å, b = 14.0485(7) Å, c = 10.3826(6) Åa = 10.6092(8) Å, b = 10.8355(8) Å, c = 11.1346(9) Å, β = 98.643(6)°

Table 1: Crystallographic data for two 2-aminothiophene derivatives. researchgate.net

This level of structural detail is invaluable for understanding the structure-activity relationships of these compounds, particularly in applications such as allosteric enhancers for adenosine (B11128) receptors. mdpi.comresearchgate.net

Powder X-ray Diffraction (XRD) for Polymeric and Nanocomposite Structures

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the crystalline structure of polymeric materials and nanocomposites. rroij.comrroij.com Unlike single crystal XRD, PXRD is performed on a sample comprising a large number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the material's crystalline phases. rroij.com

In the context of o-aminothiophenol derivatives, PXRD is used to study polymers and nanocomposites incorporating these moieties. The technique can determine the degree of crystallinity, identify different crystalline phases, and probe the dispersion of nanofillers within a polymer matrix. researchgate.net For instance, the incorporation of nanoparticles into a polymer can disrupt the polymer's crystalline structure, leading to an increase in the amorphous content, which can be quantified by PXRD. researchgate.net This change in crystallinity can, in turn, affect the material's mechanical and electrical properties.

The XRD patterns of nanocomposites often show peaks corresponding to both the polymer matrix and the nanofiller, confirming the successful formation of the composite material. rroij.com The intensity and width of the diffraction peaks can also provide information about the crystallite size and strain within the material. For example, in magnetite (Fe₃O₄) nanoparticles prepared for use in polymeric nanocomposites, the crystallite size was found to be influenced by the precipitation base used during synthesis, a detail readily analyzed by PXRD. mdpi.com

Advanced Surface and Morphological Characterization

The surface properties and morphology of materials based on o-aminothiophenol are critical, especially in applications involving interfaces, such as sensors and catalysts. Advanced characterization techniques provide insights into the elemental composition, chemical states, and physical structure of these surfaces.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. youtube.com

For o-aminothiophenol and its derivatives, XPS is particularly useful for confirming the formation of self-assembled monolayers (SAMs) on various substrates. For example, high-resolution XPS studies of 4-aminothiophenol (4-ATP) on platinum electrodes have shown that the molecules are sulfur-bonded to the platinum surface, indicating an amino-terminated electrode surface. researchgate.net This information is crucial for understanding and controlling the surface chemistry in applications like chemical sensors and biosensors.

XPS can also be used to study the adsorption of molecules onto surfaces. In a study of amino acid adsorption on oxidized titanium surfaces, XPS was used to identify the chemical bonding between the titanium surface and the carboxyl groups of the amino acids. nih.gov This demonstrates the power of XPS in elucidating the nature of surface interactions at the molecular level.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Nanomaterials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful microscopy techniques for visualizing the morphology and structure of nanomaterials at high resolution. nih.govyoutube.com SEM provides detailed images of the surface topography of a sample by scanning it with a focused beam of electrons. nih.gov TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to form an image, providing information about the internal structure of the material. nih.gov

In the context of nanomaterials derived from or functionalized with o-aminothiophenol, SEM and TEM are indispensable for characterizing their size, shape, and dispersion. For example, in the development of immunosensors, gold nanoparticles functionalized with p-aminothiophenol (ATP) were characterized using SEM and TEM to confirm their morphology and size, which are critical for the sensor's performance. acs.org

These techniques are also used to visualize the structure of nanocomposites. For instance, SEM can be used to observe the dispersion of nanofillers within a polymer matrix, while TEM can provide higher resolution images of the individual nanoparticles and their interface with the polymer. mdpi.com The ability to directly observe the nanoscale structure of these materials is essential for understanding how their properties arise from their composition and processing. youtube.comnih.gov

TechniqueInformation ProvidedApplication Example for o-Aminothiophenol Materials
SEM Surface topography, morphology, size, and dispersion of nanoparticles. nih.govCharacterizing the morphology of gold nanoparticles functionalized with p-aminothiophenol for immunosensors. acs.org
TEM Internal structure, size, shape, and crystal structure of nanoparticles. nih.govVisualizing the size and dispersion of nanofillers in a polymer nanocomposite. mdpi.com

Table 2: Comparison of SEM and TEM for Nanomaterial Characterization.

Electrochemical Characterization Techniques

Electrochemical techniques are vital for investigating the redox properties of o-aminothiophenol and its derivatives, particularly when they are immobilized on electrode surfaces. These methods provide insights into reaction mechanisms, kinetics, and the stability of the modified electrodes.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of molecules. In the case of p-aminothiophenol (PATP) adsorbed on a gold electrode, CV has been used to investigate its electrochemical oxidation. xmu.edu.cn An irreversible oxidation peak observed in the cyclic voltammogram in an acidic solution corresponds to the oxidation of the PATP molecule. xmu.edu.cn The proposed mechanism involves the initial transformation of the PATP molecule into a cationic radical, which then couples with another PATP molecule to form an intermediate that is finally oxidized. xmu.edu.cn

Electrochemical impedance spectroscopy (EIS) is another powerful technique used to probe the properties of electrode-solution interfaces. By applying a small amplitude AC potential, the impedance of the system can be measured over a range of frequencies, providing information about charge transfer resistance and double-layer capacitance. This technique has been used to study the corrosion inhibition properties of benzoxazole-2-thione, a derivative synthesized from o-aminophenol, on steel surfaces. mdpi.com

Quartz crystal microbalance (QCM) measurements can be combined with electrochemical techniques to monitor mass changes at the electrode surface in real-time. For 4-aminothiophenol (4-ATP) self-assembled monolayers on gold electrodes, QCM has been used to determine the surface coverage. ox.ac.uk These studies have also shown that the 4-ATP monolayer is not stable under repeated electrochemical oxidation and reduction. ox.ac.uk

The combination of these electrochemical techniques provides a comprehensive understanding of the behavior of o-aminothiophenol and its derivatives at electrode surfaces, which is essential for the development of electrochemical sensors, biosensors, and corrosion inhibitors. researchgate.netxmu.edu.cnmdpi.comox.ac.uk

Cyclic Voltammetry and Electro-oxidation Processes

The electrochemical behavior of o-aminophenol (o-AP), a derivative of o-aminothiophenol, has been extensively studied to understand its oxidation processes and electropolymerization mechanisms. Cyclic voltammetry (CV) is a primary technique used for these investigations, revealing complex reactions that are highly dependent on the experimental conditions such as the pH of the medium, the electrode material, and the potential range scanned.

Detailed research has shown that the electrochemical oxidation of o-AP on platinum electrodes in neutral aqueous solutions produces an adherent, insulating polymeric film, identified as poly(o-aminophenol) (PoAP). researchgate.net The growth of this film is self-limiting, typically ceasing after about 20 cycles in cyclic voltammetry, resulting in a film with a limiting thickness of approximately 10 nm. researchgate.net This passivation of the electrode surface is a key characteristic of the electropolymerization of o-AP under these conditions. researchgate.net

In acidic media, the process is different, leading to the formation of a conducting polymer film. researchgate.netelectrochemsci.org The mechanism of electro-oxidation is complex due to the presence of both the amino (-NH2) and hydroxyl (-OH) groups, which are susceptible to oxidation. electrochemsci.org The initial step in the electropolymerization is the oxidation of the o-aminophenol monomer to a radical cation. This is followed by a series of coupling reactions. One proposed mechanism involves an N-C coupling of the radical cations to form linear polymer chains. electrochemsci.org Another suggested pathway, particularly after electrochemical activation, is the formation of a ladder-like polymer structure composed of 3-aminophenoxazone units. electrochemsci.orgrsc.org This structure is believed to contribute to the polymer's electroactive properties.

The table below summarizes key findings from electrochemical studies on o-aminophenol.

Compound StudiedElectrode MaterialMedium/ElectrolyteKey Observations/ProcessesResulting Product(s)
o-Aminophenol (o-AP)PlatinumNeutral SolutionFormation of a self-limiting, insulating film after ~20 CV cycles. researchgate.netPoly(o-aminophenol) (PoAP) film (~10 nm thick). researchgate.net
o-Aminophenol (o-AP)PlatinumAqueous Acidic MediumElectropolymerization leads to a conducting film. researchgate.net The mechanism involves the formation of radical cations followed by coupling. ethernet.edu.etConducting Poly(o-aminophenol) (PoAP). researchgate.net
o-Aminophenol (o-AP)Glassy Carbon1.0 M H₂SO₄Chemically prepared PoAP is electrochemically activated. A redox peak at +0.37 V suggests the formation of a ladder polymer structure. electrochemsci.orgElectroactive PoAP with 3-aminophenoxazone units. electrochemsci.org
o-Aminophenol (o-AP)Platinum0.1 M HCl, 0.1 M KClPolymer growth was achieved by continuous potential cycling between -0.2 and 1.5 V (vs Ag/AgCl). scispace.comPoly(o-aminophenol) (POAP). scispace.com

Computational Chemistry and Theoretical Investigations of O Aminothiophenol Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for the theoretical investigation of o-aminothiophenol and its isomers. researchgate.net It is a robust approach for accurately revealing the geometric and electronic differences among isomers, which is crucial for understanding how the relative positions of the amine and thiol groups on the phenyl ring influence the compound's properties. researchgate.net DFT calculations allow for predictions that can guide experimental design. researchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For aminothiophenol isomers, theoretical structural analyses are often performed using DFT at the B3LYP level with various basis sets, such as LanL2DZ in the gas phase for the ground state of isolated compounds. researchgate.net These calculations provide optimized geometric parameters like bond lengths and angles. For instance, in a study of p-aminothiophenol (p-ATP) adsorbed on a gold cluster, the optimization of the p-ATP-Au complex resulted in an Au-S bond length of 2.327 Å and an Au-S-C bond angle of 105.1º. researchgate.net The S-C bond length was found to be 1.76 Å, a slight change from the 1.80 Å in the free p-ATP molecule. researchgate.net

Conformational analysis, often coupled with geometry optimization, investigates the different spatial arrangements of atoms in a molecule and their relative energies. For systems like azapeptides, DFT studies at the B3LYP/6-311++G(d,p) level of theory have been used to fully optimize geometries, considering all possible intramolecular hydrogen bonds. preprints.orgmdpi.com This level of analysis helps in identifying the most stable conformers and understanding the factors that govern their stability, such as intramolecular interactions. preprints.orgmdpi.com

Table 1: Selected Optimized Geometrical Parameters of p-Aminothiophenol (p-ATP) and its Gold Adduct

Parameter Free p-ATP p-ATP-Au Complex
S-C Bond Length (Å) 1.80 1.76
C-C Bond Lengths (Å) ~1.40 1.387 - 1.40
Au-S Bond Length (Å) N/A 2.327
H-S-C Angle (º) 98 N/A
Au-S-C Angle (º) N/A 105.1

Data sourced from a DFT study at the B3LYP/6-31G(d) theoretical level. researchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. DFT is extensively used to investigate the electronic properties of o-aminothiophenol systems. researchgate.net A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, making it relevant for nucleophilic reactions. youtube.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, which is important in electrophilic reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. rasayanjournal.co.in A smaller gap generally implies higher reactivity.

For aminothiophenol isomers, HOMO-LUMO analyses have been performed to understand their electronic characteristics. researchgate.net The energies of these orbitals and the resulting energy gap provide insights into ionization potential, electron affinity, and electronegativity. researchgate.net In a study on aminothiophenol isomers, the HOMO-LUMO energy gap was calculated to understand the relationship between molecular structure and electronic properties. researchgate.net For p-ATP adsorbed on a gold cluster, the HOMO-LUMO transition was shown to involve significant charge transfer between the molecule and the metal. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for an aminothiophenol-related system

Molecular Orbital Energy (eV)
HOMO -5.98
LUMO -2.80
Energy Gap (ΔE) 3.18

Note: This data is illustrative for a related thiophene (B33073) system. researchgate.net The specific values for o-aminothiophenol hydrochloride would require dedicated calculations.

DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net By simulating these spectra, researchers can make detailed assignments of experimental bands and gain a deeper understanding of the molecule's vibrational and electronic transitions. researchgate.netresearchgate.net

For aminothiophenol isomers, theoretical and experimental investigations of FTIR and UV-Vis spectra have been conducted. researchgate.net Theoretical IR spectra are calculated, and potential energy distribution (PED) analysis is used to assign vibrational bands. researchgate.net For instance, the characteristic N-H stretching bands for 2-ATP were observed experimentally around 3438 and 3349 cm⁻¹ and calculated theoretically at 3617 and 3473 cm⁻¹. researchgate.net

Similarly, theoretical UV-Vis spectra can be calculated to understand the electronic transitions. The absorption bands in the UV-Vis spectrum are often related to electron promotions from the HOMO to the LUMO or other low-lying unoccupied orbitals. youtube.com DFT calculations can predict the wavelengths of maximum absorption (λmax), which can then be compared with experimental data. youtube.comresearchgate.net While direct NMR prediction data for this compound from the search results is limited, DFT is a standard method for calculating NMR chemical shifts, which would be crucial for confirming molecular structures, such as those formed in reactions involving o-aminophenol. mdpi.com

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 2-Aminothiophenol (B119425) (2-ATP)

Vibrational Mode Experimental (IR) Theoretical (DFT)
N-H Asymmetric Stretch 3438 3617
N-H Symmetric Stretch 3349 3473

Data sourced from a study using DFT at the B3LYP/LanL2DZ level. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnumberanalytics.com The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color scale. researchgate.netwalisongo.ac.id

Red regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green and yellow regions correspond to neutral and slightly electron-rich areas, respectively. researchgate.net

For aminothiophenol isomers, MEP analysis helps to identify the reactive sites. researchgate.net The MEP surface can visually demonstrate the charge distribution and highlight the electrophilic and nucleophilic centers, which is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net In the context of phase separation of proteins, mapping the surface electrostatic potential can reveal how interactions are modulated by changes in the molecular environment, for example, showing how the addition of ATP can reduce electrostatic repulsion between molecules. nih.gov This visualization provides key insights into how a molecule will interact with other reagents, substrates, or biological macromolecules. walisongo.ac.idproteopedia.org

Quantum Chemical Descriptors of Reactivity

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors derived from DFT calculations are used to quantify the reactivity of molecules. rasayanjournal.co.inmdpi.com These global and local reactivity descriptors provide a more nuanced understanding of a molecule's stability and reaction tendencies. rasayanjournal.co.innih.gov

Key global descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2. mdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, given by ω = χ² / (2η). mdpi.com

These descriptors are instrumental in comparing the reactivity of different compounds. For example, a lower chemical hardness value suggests higher reactivity. rasayanjournal.co.in For aminothiophenol isomers, these calculated parameters can help rationalize their observed chemical behaviors and predict their reactivity in various chemical processes, such as antioxidant activity or interactions with metal surfaces. researchgate.netnih.gov

Table 4: Key Quantum Chemical Reactivity Descriptors

Descriptor Formula Significance
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to deformation of electron cloud
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 Electron-attracting ability
Electrophilicity Index (ω) χ² / (2η) Propensity to act as an electrophile

These descriptors are derived from HOMO and LUMO energies obtained from DFT calculations. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using DFT, is a powerful approach for elucidating complex reaction mechanisms at the molecular level. rsc.orgfigshare.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a reaction pathway. rsc.orgresearchgate.net

For reactions involving o-aminothiophenol, such as its condensation with aldehydes to form benzothiazoles, computational modeling can provide critical insights. nih.gov These studies can:

Identify Intermediates: Propose the structures of transient species formed during the reaction. figshare.com

Determine Transition States: Locate the highest energy point along the reaction coordinate, which determines the reaction's activation energy.

Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the feasibility and rate of a reaction step. rsc.org

Compare Reaction Pathways: Evaluate multiple possible mechanisms to determine the most energetically favorable route. researchgate.net

For example, in the synthesis of pyrrolidinedione derivatives, a quantum chemical study detailed the stages of Michael addition, a Nef-type rearrangement, and cyclization, calculating the energy barriers for each step. rsc.org Similarly, computational studies on the reaction of thiols with nitroxyl (B88944) (HNO) have determined the free energies of activation for different pathways, revealing how the preferred route depends on environmental factors. figshare.com Such detailed mechanistic understanding is invaluable for optimizing reaction conditions and designing new synthetic strategies. nih.gov

Intermolecular Interactions and Supramolecular Assembly Prediction

The prediction and understanding of supramolecular assembly in the solid state are critically dependent on a detailed analysis of the intermolecular interactions that govern crystal packing. For this compound, the presence of a protonated amine (anilinium), a thiol group, and an aromatic ring, along with a chloride counter-ion, gives rise to a complex network of non-covalent forces. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these interactions and predicting the resultant three-dimensional architecture.

The primary interactions dictating the supramolecular structure of this compound are strong hydrogen bonds, cation-π interactions, and π-π stacking. The protonated amino group (-NH₃⁺) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is an excellent acceptor. The thiol group (-SH) can act as a weaker hydrogen bond donor.

Hydrogen Bonding:

The most significant hydrogen bonds expected are the N-H⁺···Cl⁻ interactions between the anilinium cation and the chloride anion. These are complemented by weaker S-H···Cl⁻ and potentially S-H···S hydrogen bonds. Computational studies on analogous systems, such as aniline (B41778) complexes, confirm the importance of hydrogen bonding in directing molecular aggregation. researchgate.netbohrium.com DFT calculations on aniline adsorption on montmorillonite (B579905) surfaces, for instance, show a significant adsorption energy of -36.66 kJ/mol, primarily driven by interactions involving the amino group. researchgate.net In the case of this compound, the charge-assisted hydrogen bonds with the chloride ion are expected to be the dominant feature of the crystal packing.

π-Interactions:

Two forms of π-interactions are crucial: π-π stacking and cation-π interactions.

Cation-π Interactions: The interaction between the positively charged anilinium ring and the electron-rich π-face of an adjacent molecule is another vital stabilizing force. This non-covalent bond, which involves significant electrostatic and induction components, is fundamental in molecular recognition in many biological and chemical systems. The presence of the positive charge on the nitrogen atom polarizes the aromatic ring, enhancing its ability to interact favorably with the quadrupole moment of a neighboring π-system.

Supramolecular Assembly Prediction:

Furthermore, crystal structure prediction (CSP) algorithms, which use force fields or quantum mechanical calculations to generate and rank the stability of thousands of hypothetical crystal packings, can be employed to predict the most likely polymorphs. nih.gov For a molecule like this compound, such predictions would likely reveal structures dominated by a robust N-H⁺···Cl⁻ hydrogen-bonding network, with molecules further organized into stacks or layers through π-π and cation-π interactions to maximize packing efficiency.

The following tables provide representative computational data from analogous systems that model the key interactions present in this compound.

Table 1: Calculated Interaction Energies for Thiophenol Dimer Configurations

This table presents the binding energies for two stable isomers of the thiophenol dimer, calculated using different levels of theory. These values illustrate the magnitude of the combined π-stacking and S-H···S interactions. nih.gov The data shows that dispersion forces are the primary stabilizing component of the interaction.

Dimer IsomerInteractionSAPT2+(3) Binding Energy (kJ/mol)Electrostatics (% of total attraction)Dispersion (% of total attraction)
PD1 π-stacked / S-H···S-25.996.4%185.2%
PD2 π-stacked / S-H···S-26.997.4%198.5%

Table 2: Interaction Energies for Model π-Complexes

This table shows interaction energies for complexes that model the anion-π and CH-π interactions relevant to the supramolecular assembly. The data is from high-level ab initio calculations (CCSD(T)/CBS). mdpi.com

ComplexInteraction TypeInteraction Energy (kcal/mol)
Methane-Benzene CH/π-1.46
Formate-Benzene Anion/π-2.71
Nitrate-Benzene Anion/π+0.53

Note: A positive interaction energy indicates a repulsive interaction.

Coordination Chemistry and Metal Complexes of O Aminothiophenol

o-Aminothiophenol as a Ligand

O-aminothiophenol is an organosulfur compound that acts as a potent ligand in coordination chemistry. wikipedia.org Its ability to coordinate with metal ions is attributed to the presence of both a soft donor atom (sulfur) and a hard donor atom (nitrogen) in close proximity on the aromatic ring. This unique arrangement allows for versatile binding behaviors and the stabilization of metal centers in various oxidation states.

O-Aminothiophenol primarily functions as a bidentate ligand, coordinating to a metal center through both the nitrogen of the amino group and the sulfur of the thiol group to form a stable five-membered chelate ring. nih.govnumberanalytics.com This N,S-bidentate coordination is a common and well-established binding mode. tsijournals.comtsijournals.com Upon coordination, the thiol proton is typically lost, and the ligand binds as the monoanionic o-aminothiophenolate. tsijournals.com

However, the coordination behavior of o-aminothiophenol and its derivatives can be more complex. Depending on the reaction conditions and the nature of the metal ion, it can also exhibit monodentate coordination through either the sulfur or the nitrogen atom. Furthermore, in some instances, it can act as a bridging ligand, where the sulfur atom coordinates to two different metal centers, leading to the formation of polynuclear complexes. researchgate.net For example, in certain palladium complexes, the o-aminothiophenolate ligand has been observed to bridge two palladium centers, acting as an S,N-chelate to one and binding the second through the nitrogen of a cyanide group in a modified form of the ligand. researchgate.net

The flexibility in coordination modes allows for the formation of a wide array of metal complexes with diverse structures and properties. The choice between monodentate and bidentate chelation is influenced by factors such as the steric and electronic properties of other ligands in the coordination sphere and the preferred coordination geometry of the metal ion. nih.gov

A significant aspect of o-aminothiophenol's coordination chemistry is its non-innocent or redox-active nature. This means the ligand can exist in multiple, stable oxidation states, and these different redox levels can be accessed within a metal complex. The ligand can be found as the dianionic o-aminophenolate(2-), the monoanionic o-iminobenzosemiquinonate(1-) π-radical, or the neutral o-iminobenzoquinone form. nih.govnih.gov

This redox activity is crucial as it allows the ligand to actively participate in the redox chemistry of the metal complex, often accommodating electron transfer processes. For instance, a metal complex might be oxidized or reduced, with the electron density change being localized on the ligand rather than the metal center. nih.govacs.org This property is particularly evident in complexes with redox-active metals like palladium, where the ligand has been shown to exist in different oxidation states within the same coordination compound. nih.govnih.gov The ability to distinguish between these different protonation and oxidation levels can be achieved through high-precision X-ray crystallography by analyzing bond lengths within the ligand framework. nih.gov The redox non-innocence of o-aminothiophenol and its derivatives makes them valuable components in the design of catalysts and materials with tunable electronic properties. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with o-aminothiophenol typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their stoichiometry, structure, and physicochemical properties.

O-Aminothiophenol and its derivatives form complexes with a wide range of transition metals. The synthesis often involves a one-pot reaction where the metal salt and the ligand are mixed in a specific molar ratio in a solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov

Palladium (Pd): Palladium complexes of o-aminothiophenol have been extensively studied. For instance, the reaction of palladium(II) acetate (B1210297) with an o-aminophenol-based ligand in the presence of air and triethylamine (B128534) yields a square-planar Pd(II) complex. nih.govacs.org Similarly, palladium(IV) complexes of the type [PdCl2(ATP)2] (where ATP is the deprotonated o-aminothiophenol) have been synthesized and characterized. tsijournals.com

Zinc (Zn): Zinc complexes with ligands derived from o-aminothiophenol have been prepared and studied for their potential applications. nih.gov

Copper (Cu): Copper(II) complexes with Schiff base ligands derived from o-aminophenol have been synthesized and their geometries have been investigated. researchgate.netekb.eg

Manganese (Mn), Iron (Fe), Cobalt (Co), and Nickel (Ni): These first-row transition metals also form complexes with o-aminothiophenol and related ligands. For example, Co(II) and Ni(II) complexes with bis(o-aminophenyl)disulfide alkane ligands have been prepared and characterized. ekb.eg Schiff base complexes of Co(II) and Fe(III) derived from isatin (B1672199) and 2-aminothiophenol (B119425) have also been synthesized, exhibiting octahedral geometries. researchgate.netconsensus.app

The synthesis of these complexes is often straightforward, but the isolation and purification of the desired product can sometimes be challenging due to the formation of mixtures or polymeric materials.

The coordination of o-aminothiophenol and its derivatives to metal centers gives rise to a variety of coordination geometries. The preferred geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. mdpi.com

Commonly observed geometries include:

Square-Planar: This geometry is frequently observed for d8 metal ions such as Pd(II) and Ni(II). nih.govnih.gov For example, cis-[Pd(II)(L(AP))2] complexes, where L(AP) is an o-aminothiophenolate ligand, adopt a square-planar geometry. nih.gov

Tetrahedral: This geometry is common for d10 metal ions like Zn(II) and in some Co(II) complexes. nih.govekb.eg

Octahedral: This geometry is often found for metal ions that can accommodate six ligands, such as in the [MCl2(ATP)2] complexes where M = Ti(IV), Zr(IV), Pd(IV), and Pt(IV). tsijournals.comtsijournals.com Schiff base complexes of Co(II) and Fe(III) with a tridentate ligand derived from o-aminothiophenol also exhibit octahedral geometries. researchgate.netconsensus.app

The ability of the ligand to adopt different coordination modes and the flexibility of the resulting chelate rings contribute to this structural diversity. nih.gov X-ray crystallography is the definitive method for determining the precise coordination geometry and structural parameters of these complexes. nih.gov

Spectroscopic Analysis of Metal Complexes

Spectroscopic techniques are indispensable for the characterization of o-aminothiophenol metal complexes, providing valuable information about the coordination environment, bonding, and electronic structure.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the o-aminothiophenol ligand. Key spectral features include:

The disappearance or significant shift of the ν(S-H) stretching vibration of the free ligand upon complexation, indicating deprotonation and coordination of the thiol group. tsijournals.comresearchgate.net

A shift in the ν(N-H) stretching vibrations of the amino group to lower frequencies upon coordination to the metal center. tsijournals.com

The appearance of new bands in the far-IR region corresponding to the metal-sulfur (M-S) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. tsijournals.comresearchgate.net

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the complexes. The spectra of these complexes typically show bands arising from:

Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): These transitions occur from a metal-based orbital to a ligand-based orbital. nih.gov

d-d Transitions: For transition metal complexes with partially filled d-orbitals, these transitions occur between different d-orbital energy levels. tsijournals.com

Intra-ligand Transitions: These transitions occur within the π-system of the ligand itself. nih.gov

The positions and intensities of these absorption bands can be used to deduce the coordination geometry and the nature of the metal-ligand interactions. For instance, the electronic spectra of diamagnetic Ti(IV) and Zr(IV) complexes of o-aminothiophenol show charge transfer bands, consistent with their d0 configuration. tsijournals.com

The following table summarizes the key spectroscopic data for a representative o-aminothiophenol complex:

Spectroscopic TechniqueKey ObservationInterpretation
IR Spectroscopy Disappearance of ν(S-H) band; Red shift of ν(N-H) bands; Appearance of new bands for ν(M-N) and ν(M-S). tsijournals.comDeprotonation and coordination of the thiol group; Coordination of the amino group.
UV-Vis Spectroscopy Presence of charge transfer (LMCT, MLCT) and d-d transition bands. tsijournals.comnih.govProvides information on the electronic structure and coordination geometry.

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes derived from o-aminophenol and its analogue, o-aminothiophenol, are of significant interest due to the redox-active nature of the ligand. derpharmachemica.comnih.gov These ligands can exist in multiple oxidation states, which imparts rich and tunable electrochemical behavior to their metal complexes. derpharmachemica.com This redox activity is not merely a property of the ligand itself but is intricately linked to the nature of the coordinated metal ion. derpharmachemica.comnih.gov

Cyclic voltammetry (CV) is a primary technique used to investigate the redox processes of these complexes. nih.govresearchgate.net Studies on various metal complexes have revealed that they can undergo a series of electrochemical redox transformations. nih.gov These transformations can involve both the metal center and the redox-active ligand. nih.gov The ligand can act as an "electron reservoir," accepting or donating electrons during redox events. derpharmachemica.comrsc.org This capability allows the complexes to participate in multi-electron transfer processes, which are crucial for many catalytic reactions. derpharmachemica.com

For instance, complexes of o-aminophenol-based ligands can span redox levels from a dianionic o-amidophenolate form to a neutral o-iminoquinone form, passing through a monoanionic π-radical intermediate. derpharmachemica.com The specific potentials at which these redox events occur are influenced by the metal ion and the other ligands present in the coordination sphere. nih.gov

In some cases, the electrochemical processes are fully reversible, indicating stable oxidized and reduced forms of the complex. derpharmachemica.com For example, a Palladium(II) complex with a phosphine-appended aminophenol ligand was shown to undergo a fully reversible single-electron oxidation and reduction. derpharmachemica.com The electrochemical behavior can be complex, with some studies reporting quasi-reversible redox processes on glassy carbon electrodes. researchgate.net The rate-limiting step in some electrochemical reactions involving aminothiophenol has been identified as the initial formation of a cationic radical. xmu.edu.cn

The interplay between the metal and the ligand's redox states can lead to unusual electronic structures and reactivity. derpharmachemica.com This cooperative electronic coupling is essential for the development of catalysts for a variety of chemical transformations. derpharmachemica.com

Catalytic Applications of Metal Complexes Derived from o-Aminothiophenol

The versatile coordination chemistry and rich redox properties of o-aminothiophenol make its metal complexes promising candidates for catalysis. derpharmachemica.comrsc.org These complexes have been explored for their utility in a range of catalytic transformations, leveraging the ability of the ligand to stabilize different metal oxidation states and act as an electron reservoir. derpharmachemica.comrsc.org

Metal complexes of o-aminothiophenol and related ligands have demonstrated efficacy in both homogeneous and heterogeneous catalysis. derpharmachemica.compurdue.edu

Homogeneous Catalysis: In homogeneous systems, the catalyst is dissolved in the reaction medium along with the reactants. nih.gov The tunability of the ligand structure and the metal center allows for the rational design of catalysts with specific activities and selectivities. derpharmachemica.com For example, palladium complexes of o-aminophenol-based ligands have been studied for their role in homogeneous catalysis, where the redox-active ligand facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination. derpharmachemica.comrsc.org The development of tailor-made homogeneous catalysts, often involving ruthenium complexes, has been a significant area of research for reactions like amide hydrogenation. nih.gov In some instances, the interplay between homogeneous and heterogeneous processes has been observed, where species leached from a solid catalyst can form active homogeneous complexes in solution. nih.gov

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. purdue.edursc.org A common strategy involves anchoring metal complexes onto solid supports. purdue.eduoiccpress.com For instance, a copper(I) complex of o-aminothiophenol has been anchored to silica (B1680970) and utilized as an efficient and reusable heterogeneous catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles in water. oiccpress.com This approach offers advantages such as easy work-up and catalyst recovery. oiccpress.com Similarly, ruthenium complexes have been immobilized on supports like MCM-41 to create effective heterogeneous catalysts for the oxidation of organic sulfides. purdue.edu Distinguishing between true heterogeneous catalysis on the nanoparticle surface and homogeneous catalysis by leached metal complexes remains a key challenge in the field. rsc.org

One of the most significant applications of metal complexes in catalysis is in carbon-carbon bond formation, particularly the Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.com This reaction typically employs a palladium catalyst to couple an organoboron compound with an organohalide. libretexts.org

Metal complexes derived from o-aminothiophenol and its analogs have shown promise in this area. While specific examples detailing o-aminothiophenol hydrochloride-derived catalysts for Suzuki coupling are not prevalent in the provided search results, the general principles of using related ligand systems are well-established. For instance, a copper complex supported on MCM-41, utilizing a 2-aminothiophenol ligand, has been reported as a sustainable nanocatalyst for the Suzuki coupling reaction. acs.org

The catalytic cycle for the Suzuki reaction generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org The ligand plays a crucial role in stabilizing the palladium center throughout this cycle and influencing the efficiency of each step. The use of ligands like those derived from o-aminothiophenol can be advantageous due to their strong binding and electronic properties that can facilitate the catalytic process. derpharmachemica.com

The table below summarizes the conditions for a Suzuki-Miyaura cross-coupling reaction using a copper-based nanocatalyst.

CatalystReaction TypeKey FeaturesReference
MCM-41 supported 2-aminothiophenol/Cu complexSuzuki Coupling ReactionSustainable nanocatalyst for coupling of unactivated alkyl halides with arylborons. acs.org

Polymer Chemistry and Advanced Material Science Applications of O Aminothiophenol

Synthesis and Polymerization of o-Aminothiophenol

The polymerization of o-aminothiophenol can be achieved through several methods, each offering distinct advantages in controlling the structure and properties of the resulting polymer.

Chemical oxidative polymerization is a common method for synthesizing conjugated polymers from monomers like aniline (B41778) and its derivatives. In this process, an oxidizing agent is used to initiate the polymerization of o-aminothiophenol to form poly(o-aminothiophenol), or PATP. The presence of both amino and thiol groups on the benzene (B151609) ring activates the molecule for oxidative coupling. nih.gov However, the strong reducing nature of the thiol group presents a challenge, as it can be easily oxidized during the polymerization process, potentially leading to crosslinked structures or undesired side products. google.com The reaction mechanism involves the formation of radical cations from the monomer, which then couple to form polymer chains. The choice of oxidant and reaction conditions, such as the acidity of the medium, can significantly influence the final polymer's structure, conductivity, and morphology. nih.gov

Emulsion polymerization offers a more controlled environment for the synthesis of PATP, addressing some of the challenges of conventional chemical oxidation. google.com This technique involves creating an emulsion where the monomer is dispersed as droplets in an immiscible solvent, typically water, stabilized by a surfactant such as sodium lauryl sulphate. The polymerization is initiated in the aqueous phase by a water-soluble initiator, like ammonium (B1175870) persulfate. google.com

A key advantage of this method is that the micellar structures formed by the surfactant provide a protective environment for the polymerization process. This protection reduces the probability of radical cation coupling inactivation and minimizes the unwanted oxidation of the thiol (-SH) groups on the polymer backbone. google.com Consequently, emulsion polymerization can yield a polymer with a higher molecular weight and a lower degree of thiol oxidation compared to traditional solution polymerization methods. google.com The process allows for better control over the polymer's final properties. tue.nl

Table 1: Typical Components and Conditions for Emulsion Polymerization of o-Aminothiophenol This table is generated based on data from a patent describing the synthesis method. google.com

Component/Parameter Role/Value
Monomer o-Aminothiophenol
Medium HCl Solution
Surfactant Sodium Lauryl Sulphate
Initiator Ammonium Persulphate
Temperature 50 - 80 °C
Reaction Time 8 - 12 hours

Electrochemical polymerization is a powerful technique for fabricating polymer films directly onto a conductive substrate. This method involves the oxidation of the o-aminothiophenol monomer at the surface of an electrode by applying an electrical potential. The process initiates the formation of radical cations on the surface, which then polymerize to grow a film. researchgate.net

This technique facilitates the growth of a polymer film that is covalently bonded to the substrate, a process often referred to as grafting. researchgate.net The resulting polymer structures are a form of self-assembled material, where molecular connections create an ordered network. youtube.com A significant advantage of electrochemical polymerization is the precise control it offers over the thickness and morphology of the polymer film by adjusting parameters like the applied potential and polymerization time. This method is particularly useful for creating thin, uniform films for applications in sensors and organic electronic devices. researchgate.net

Formation and Characterization of Polymer Nanocomposites

The properties of poly(o-aminothiophenol) can be further enhanced by creating nanocomposites, where the polymer matrix is integrated with nanomaterials such as metal oxides or carbon nanotubes.

Polymer nanocomposites incorporating metal oxides like copper oxide (CuO) and titanium dioxide (TiO₂) are synthesized to combine the properties of the polymer with the unique functionalities of the inorganic nanoparticles. researchgate.netmdpi.com These composites can be prepared using methods such as in-situ polymerization, where the monomer is polymerized in the presence of a dispersion of the nanoparticles, or through solution casting techniques. researchgate.net

The integration of these nanoparticles can significantly alter the properties of the host polymer. For instance, the addition of TiO₂ and CuO can enhance electrical conductivity and modify the optical properties of the material, such as reducing the optical energy gap. researchgate.net The resulting nanocomposites often exhibit a semi-crystalline nature. researchgate.net

Characterization of these materials is crucial to confirm successful composite formation. X-ray diffraction (XRD) is used to identify the crystalline phases of the metal oxides within the polymer matrix, confirming their incorporation. mdpi.comresearchgate.net Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide insights into the morphology, showing the distribution and size of the nanoparticles within the polymer. researchgate.netnih.gov Energy Dispersive X-ray (EDX) analysis can confirm the elemental composition, verifying the presence of elements from both the polymer and the nanoparticles. nih.gov

Table 2: Characterization Findings for Polymer-Metal Oxide Nanocomposites This table synthesizes typical findings from research on polymer nanocomposites containing TiO₂ and CuO. researchgate.netmdpi.comresearchgate.netnih.gov

Characterization Technique Typical Findings
XRD Confirms the coexistence of the polymer's amorphous or semi-crystalline structure and the crystalline peaks of anatase TiO₂ and/or monoclinic CuO. mdpi.comnih.gov
SEM/TEM Reveals the morphology of the composite, showing nanoparticle agglomerates or uniform dispersion within the polymer matrix. Average particle sizes can be estimated. researchgate.netnih.gov
EDX Verifies the elemental composition, showing the presence of Copper (Cu), Titanium (Ti), and Oxygen (O) along with the elements of the polymer. nih.gov

| Electrical/Optical Analysis | Demonstrates enhanced electrical conductivity and changes in the UV-Vis absorption spectrum and photoluminescence compared to the pure polymer. researchgate.net |

Hybrid materials that combine conducting polymers with multi-walled carbon nanotubes (MWCNTs) are of great interest due to their potential for synergistic properties, including enhanced electrical and mechanical performance. inoe.ro A common and effective method for creating these hybrids is the in-situ chemical oxidative polymerization of the monomer in an aqueous solution containing a dispersion of MWCNTs. inoe.ro

During this process, the polymer forms and coats the surface of the carbon nanotubes, creating a core-shell nanostructure. nih.govresearchgate.net This intimate contact between the polymer and the nanotubes facilitates efficient charge transfer and can lead to properties superior to either component alone.

The successful formation of these hybrid materials is confirmed through various characterization techniques. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology, revealing the coating of the polymer on the nanotube surfaces. inoe.roresearchgate.net Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy can show shifts in the characteristic absorption bands of the polymer ring vibrations, suggesting a direct interaction between the polymer and the carbon nanotubes, which may alter the polymer's conformation. inoe.ro

Table 3: Compounds Mentioned in the Article

Compound Name
o-Aminothiophenol
Poly(o-aminothiophenol) (PATP)
Copper Oxide (CuO)
Titanium Dioxide (TiO₂)
Multi-walled Carbon Nanotubes (MWCNTs)
Sodium Lauryl Sulphate
Ammonium Persulphate
Aniline
Polypyrrole
Polyaniline
Ferrocene
Palladium

Advanced Properties of o-Aminothiophenol-Derived Polymers

Polymers derived from o-aminophenol, particularly poly(o-aminophenol) (PoAP), exhibit a range of advanced properties that make them suitable for various high-tech applications. These properties stem from their unique chemical structure, which includes both amino and hydroxyl groups, leading to a ladder-like or open-chain polymer with multiple active sites. acs.orgnih.gov The structure can exist in non-oxidated forms as well as oxidized quinoid and keto forms, which significantly influences its electronic and optical characteristics. nih.gov

Poly(o-aminophenol) and its derivatives are classified as conducting polymers, possessing a long-chain conjugated structure that facilitates electron delocalization. scientific.net This intrinsic conductivity makes them a subject of significant research interest. The electrical properties of these polymers can be tailored through various synthesis methods and by creating composites with other materials.

The synthesis of poly(o-aminothiophenol) via emulsion polymerization has been shown to produce a polymer with notable electron conductivity. scientific.net This method is advantageous as it can reduce the oxidation of the thiol group, which is a common side reaction in other polymerization processes. scientific.net Studies on poly(m-aminothiophenol), an isomer, reveal that the polymer and its nanocomposites with zinc oxide (ZnO) and copper oxide (CuO) are semiconducting in nature. The electrical conductivity of pure poly(m-aminothiophenol) is in the order of 10⁻⁵ S/cm, which increases to 10⁻⁴ S/cm for its nanocomposites, indicating that the incorporation of metal oxides enhances conductivity. researchgate.net

The electronic properties are also influenced by the polymer's structure and any functional groups attached. For instance, the introduction of electron-donating or electron-withdrawing groups can modify the polymer's bandgap. nih.gov The π-electron delocalization along the polymer chain, similar to that in polyaniline (PANI), results in distinctive electrical self-behavior. mdpi.com Research on polythiophene composites has shown that the addition of dopants like V₂O₅ increases electrical conductivity with higher dopant concentrations. researchgate.net This principle of enhancing conductivity through composites and doping is a key area of research for developing new polymeric materials with tailored electronic properties for various applications.

Table 1: Electrical Conductivity of Poly(m-aminothiophenol) and its Nanocomposites

Material Conductivity (S/cm)
Poly(m-aminothiophenol) ~1 x 10⁻⁵
Poly(m-aminothiophenol)-ZnO Nanocomposite ~1 x 10⁻⁴
Poly(m-aminothiophenol)-CuO Nanocomposite ~1 x 10⁻⁴

Data sourced from research on the dielectric properties and fluorescence applications of conducting poly(m-aminothiophenol) and its nanocomposites. researchgate.net

Polymers derived from aminophenols possess interesting optical and photoluminescent properties that are dependent on their chemical structure, conjugation length, and environment. nih.govresearchgate.net These properties are crucial for their application in optoelectronic devices like light-emitting diodes (LEDs).

Fluorescence studies on poly(m-aminothiophenol) and its nanocomposites with ZnO and CuO have demonstrated that these materials exhibit blue light emission. researchgate.net This luminescence suggests their potential use as emitting materials in photonic and electronic devices. researchgate.net The photoluminescent properties of such polymers can be tuned. For example, the emission spectra of polythiophene derivatives are dependent on the regioregularity along the polymer backbone, with the extent of conjugation affecting the UV-vis absorption maxima. nih.gov

A highly flexible poly-o-aminothiophenol/intercalated iodide (POATP-I) nanocomposite has shown outstanding light absorbance in the UV and visible light regions, with a calculated bandgap of 2.56 eV. mdpi.com This characteristic is vital for applications in photocatalysis and solar energy conversion. nih.govmdpi.com Furthermore, research into 2-phenylbenzoxazole (B188899) derivatives, which can be synthesized from precursors like o-aminophenol, has shown high photoluminescence quantum yields, reaching up to 64% in certain solvents. nmlindia.org This highlights the potential for creating highly luminescent materials by chemically modifying the basic polymer structure. The study of how different functional groups and structural arrangements influence the absorption and emission of light is a key area for developing advanced optical materials. nih.govchemicalbook.com

Applications in Material Science

The unique chemical nature of o-aminophenol and its polymers, containing both amine and thiol/hydroxyl functionalities, makes them highly versatile for a wide range of applications in material science.

o-Aminothiophenol is widely used for the modification and functionalization of various surfaces, including metals and nanomaterials. nih.govnih.gov Its thiol (-SH) group exhibits a strong affinity for noble metal surfaces like gold (Au), forming stable self-assembled monolayers (SAMs). nih.gov These SAMs can fundamentally alter the properties of the underlying surface.

For instance, gold electrodes modified with SAMs of 4-aminothiophenol (B129426) (an isomer) have been used to control the electrodeposition of conducting polymers like polyaniline. nih.gov The composition of the SAM influences the initiation of polymerization and the electrical conductivity of the resulting polymer film. nih.gov Beyond metals, o-aminophenol derivatives are used to functionalize nanomaterials. Graphene oxide has been functionalized with 4-aminothiophenol to enhance its capacity for adsorbing dyes and heavy metal ions from water. acs.org The amino and thiol groups provide active sites for binding and chelation. acs.org Similarly, o-aminophenol can be used to functionalize porous hollow organosilica particles, a crucial step for attaching other functional molecules like fluorescent markers. researchgate.net This versatility in surface chemistry allows for the creation of advanced materials with tailored surface properties for applications in catalysis, sensing, and biocompatible coatings. youtube.com

Polymers derived from aminophenols have demonstrated significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.net These polymers form a protective film on the metal surface, acting as a barrier to corrosive agents. researchgate.netcapes.gov.br

Electrochemical studies have shown that poly(o-aminophenol) (PoAP), along with its isomers poly(m-aminophenol) (PmAP) and poly(p-aminophenol) (PpAP), effectively inhibit the corrosion of mild steel in 1 M HCl. The inhibition efficiency increases with the concentration of the polymer, with research indicating that they act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. nih.gov At a concentration of 250 mg/L, PpAP showed the highest inhibition efficiency at 96.5%. Copolymers, such as those made from m-phenylenediamine (B132917) and o-aminophenol, also provide effective corrosion protection for mild steel, with performance depending on the ratio of the monomers. mdpi.com

The mechanism of inhibition involves the adsorption of the polymer onto the metal surface, a process that can involve both physical and chemical bonding. mdpi.comresearchgate.net The protective barrier formed by the polymer coating slows down the diffusion of oxygen and other corrosive species to the metal surface. researchgate.net This research area is critical for developing environmentally friendly and effective alternatives to traditional toxic corrosion inhibitors like chromates. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Poly(aminophenol) Isomers on Mild Steel in 1 M HCl

Inhibitor (Concentration) Inhibition Efficiency (%) Inhibitor Type
Poly(o-aminophenol) (PoAP) Increases with concentration Mixed
Poly(m-aminophenol) (PmAP) Lower than PoAP and PpAP Mixed
Poly(p-aminophenol) (PpAP) (250 mg/L) 96.5% Mixed

Data sourced from electrochemical studies on the corrosion inhibition effect of poly(aminophenol) isomers.

The electrical properties of poly(o-aminophenol) (PoAP) are sensitive to its surrounding chemical environment, making it an excellent candidate for developing chemical and humidity sensors. acs.orgnih.govscientific.net PoAP films can be used to detect a variety of toxic and non-toxic gases. acs.orgscientific.net

Humidity Sensing: A thin film of PoAP has been systematically investigated as a humidity sensor. acs.orgnih.govscientific.net The sensing mechanism involves the interaction of water molecules with the active sites on the polymer chain, specifically the NH and O functional groups. acs.org These interactions occur through strong intermolecular hydrogen bonding, which alters the polymer's conductivity and provides a measurable signal. acs.org Theoretical analysis shows that the NH site acts as an electrophilic center, while the O site is nucleophilic, and both are involved in the sensing process. acs.org The sensitivity of the sensor can be enhanced by controlling the oxidation state of the PoAP film. acs.org

Chemical Sensing: o-Aminothiophenol and its polymer are utilized in creating selective chemical sensors. For example, a molecularly imprinted PoAP film on a gold nanoparticle-modified electrode has been developed for the amperometric detection of tolazoline. Similarly, PoAP films have been used to create biomimetic sensors for dopamine, demonstrating high selectivity even in the presence of common interferents like ascorbic acid and uric acid. The polymer's ability to form stable, adhesive films with specific recognition sites is key to these applications. nih.gov Other sensors based on aminophenol derivatives have been developed for detecting Cu²⁺ ions and As(III), showcasing the broad applicability of these compounds in environmental and health monitoring. youtube.com

Role in Functional Dyes and Pigments Research

o-Aminothiophenol hydrochloride serves as a pivotal precursor in the synthesis of a variety of functional dyes and pigments, primarily through its conversion into the benzothiazole (B30560) heterocyclic system. This scaffold is integral to the development of dyes with specific, high-performance properties, including intense fluorescence and superior fastness. Research in this area leverages the reactivity of the amino and thiol groups of o-aminothiophenol to construct complex chromophoric systems.

The primary route to these functional dyes involves the condensation of o-aminothiophenol, often used as its free base, 2-aminothiophenol (B119425), after neutralization of the hydrochloride salt, with various electrophilic reagents such as aldehydes, carboxylic acids, and their derivatives. nih.govnih.gov This reaction readily forms the benzothiazole ring, which can be further functionalized to create a diverse range of dyes. nih.govnih.gov

Benzothiazole-Based Fluorescent Dyes

A significant area of research is the development of fluorescent dyes for various applications, including fluorescent markers. The condensation of o-aminothiophenol with specific aldehydes can yield benzothiazole derivatives with strong fluorescence. For instance, the reaction with 5-aldehyde bisthiophene compounds produces 2-bisthiophene substituted benzothiazoles. nih.gov These dyes exhibit intense fluorescence in the 450–600 nm range, high quantum yields, and large Stokes' shifts, making them potentially valuable as fluorescent markers in biological imaging and material science. nih.gov

The photophysical properties of these dyes are a key focus of investigation. Benzothiazole-based dyes with an intramolecular charge transfer (ICT) character are of particular interest. nih.gov Their fluorescence quantum yield, the position of their absorption and emission maxima, and their aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) properties are actively studied to tailor them for specific applications. nih.gov

Benzothiazole Azo Dyes

o-Aminothiophenol is also a key starting material for the synthesis of benzothiazole-containing azo dyes. Azo dyes are a major class of commercial colorants known for their vibrant colors and good fastness properties. In this context, o-aminothiophenol is first converted to a 2-aminobenzothiazole (B30445) derivative. This derivative is then diazotized and coupled with various coupling components to produce a wide array of disperse azo dyes. nih.gov

For example, 2-(2-hydroxy, 4-aminophenyl)benzothiazole and 2-(2-hydroxy, 5-aminophenyl)benzothiazole, synthesized from o-aminothiophenol and the corresponding aminobenzoic acids, serve as starting materials for positional isomers of benzothiazole-pyridone and benzothiazole-pyrazole containing disperse azo dyes. nih.gov These dyes are investigated for their dyeing performance on synthetic fibers like polyester (B1180765), with evaluations of their color fastness to light, washing, and perspiration. researchgate.net

Research Findings on Dyes Derived from o-Aminothiophenol Precursors

Detailed research has explored various synthetic methodologies and the resulting properties of dyes derived from o-aminothiophenol. The following table summarizes key findings from studies on benzothiazole-based dyes.

Dye ClassPrecursorsKey Research FindingsPotential Applications
Fluorescent Benzothiazoles o-Aminothiophenol, 5-aldehyde bisthiophene compoundsSynthesized dyes show strong fluorescence in the 450–600 nm region with high quantum yields and large Stokes' shifts. nih.govFluorescent markers nih.gov
Disperse Azo Dyes o-Aminothiophenol, 2-hydroxy-aminobenzoic acidsThe resulting benzothiazole derivatives are used to create disperse azo dyes with good fastness properties on polyester fabrics. nih.govresearchgate.netTextile dyeing nih.govresearchgate.net
Benzothiazole-Based ICT Dyes 2-Aminobenzothiazole derivativesExhibit promising two-photon absorption properties and are studied for their aggregation-induced emission (AIE) characteristics. nih.govBioimaging, sensors nih.gov

Supramolecular Chemistry Involving O Aminothiophenol Derivatives

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding)

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the assembly and stability of complex molecular architectures. In derivatives of o-aminothiophenol, particularly Schiff bases, hydrogen bonding plays a pivotal role in dictating their three-dimensional structures and properties.

Schiff bases derived from the condensation of o-aminophenol or o-aminothiophenol with aldehydes exhibit significant intramolecular hydrogen bonding. scholarsresearchlibrary.comnih.gov For instance, in Schiff bases synthesized from salicylaldehyde (B1680747) derivatives and 2-aminophenol (B121084), a strong intramolecular hydrogen bond is formed between the phenolic hydroxyl group and the nitrogen atom of the imine group (O-H···N). nih.gov This interaction is crucial for the planarity and stability of the molecule and can facilitate processes like intramolecular proton transfer. nih.gov Theoretical studies on aminothiophenol isomers have also highlighted the importance of intermolecular interactions in their behavior, for example, in their application for corrosion inhibition, which depends on the interaction between the polar groups and metal surfaces. ajol.info

In the solid state, these primary intramolecular interactions are complemented by a network of intermolecular hydrogen bonds. For example, in the crystal structure of certain 2-aminothiophene derivatives, which share functional similarities with o-aminothiophenol derivatives, intermolecular N-H···O and N-H···N hydrogen bonds are observed. nih.govmdpi.com These interactions link individual molecules into larger supramolecular assemblies, such as infinite chains or two-dimensional networks, which stabilize the crystal lattice. nih.govmdpi.com The study of these non-covalent interactions is critical for the rational design of crystalline materials with desired properties.

Table 1: Examples of Non-Covalent Interactions in o-Aminothiophenol Derivatives and Related Compounds

Compound TypeInteracting GroupsType of InteractionSignificance
Schiff Bases from o-aminophenolPhenolic -OH and Imine -NIntramolecular O-H···N Hydrogen BondStabilizes molecular conformation, facilitates proton transfer. nih.gov
Schiff Bases from o-aminophenol/o-aminothiophenolImine -CH=N- and various substituentsIntermolecular Hydrogen BondsFormation of extended supramolecular architectures. scholarsresearchlibrary.com
2-Aminothiophene DerivativesAmino -NH₂ and Carbonyl C=OIntramolecular N-H···O Hydrogen BondCreates a planar six-membered ring, influencing molecular conformation. mdpi.comresearchgate.net
2-Aminothiophene DerivativesAmino -NH₂ and Nitrogen/Oxygen atomsIntermolecular N-H···N and N-H···O Hydrogen BondsConnects molecules into infinite chains, stabilizing the crystal structure. nih.govmdpi.comresearchgate.net

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule with a cavity and a guest molecule that fits within it. This process is driven by molecular recognition, where the host and guest have complementary shapes, sizes, and chemical properties. Derivatives of o-aminothiophenol can participate in such interactions, acting as guests in the presence of suitable hosts.

A notable example is the formation of an inclusion complex between β-cyclodextrin as the host and the disulfide form of 4-aminothiophenol (B129426) (4,4'-diaminodiphenyl disulfide) as the guest. tnstate.edumdpi.comresearchgate.net In this system, the hydrophobic phenyl disulfide part of the guest molecule is encapsulated within the hydrophobic core of the β-cyclodextrin cavity. tnstate.edumdpi.comresearchgate.net The amino functional groups remain on the exterior of the cyclodextrin (B1172386) ring. tnstate.edumdpi.comresearchgate.net Single-crystal X-ray diffraction studies have revealed that two of these host-guest units pair up, with the outer rim hydroxyl groups of the cyclodextrin rings forming hydrogen bonds. tnstate.edumdpi.comresearchgate.net Furthermore, the parallel arrangement of the phenyl rings from the guest molecules in the paired complex suggests the presence of stabilizing π-π stacking interactions. tnstate.edumdpi.comresearchgate.net

This type of host-guest complexation can modify the properties of the guest molecule, for instance, by increasing its solubility in a given solvent or by protecting it from the external environment. The ability of o-aminothiophenol derivatives to be recognized and encapsulated by host molecules is crucial for applications in areas such as drug delivery and the fabrication of nanomaterials. mdpi.com

Table 2: Host-Guest System Involving an o-Aminothiophenol Derivative

HostGuestKey InteractionsStructural Features
β-Cyclodextrin4,4'-Diaminodiphenyl disulfide (disulfide of 4-aminothiophenol)Hydrophobic interactions, Hydrogen bonding, π-π stackingThe phenyl disulfide moiety is inside the cyclodextrin cavity; amino groups are on the exterior. Two host-guest units form a pair. tnstate.edumdpi.comresearchgate.net

Self-Assembly Processes and Ordered Structures

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. o-Aminothiophenol and its derivatives are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.orgnih.gov The thiol group (-SH) has a strong affinity for gold, leading to the formation of a stable gold-sulfur bond that anchors the molecules to the surface.

The aromatic ring and the amino group then dictate the orientation and packing of the molecules in the monolayer. For example, amino-terminated terphenyl-substituted alkanethiols form well-ordered SAMs on gold substrates. nih.gov The orientation of the molecules in these SAMs can be influenced by the length of the alkane chain and can be characterized by techniques such as near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. nih.gov

The reactivity of these self-assembled structures can also be investigated. For instance, electrochemical oxidation of a SAM of 4-aminothiophenol on a gold electrode leads to a radical-radical coupling reaction between adjacent molecules, forming 4'-mercapto-4-aminodiphenylamine. acs.org This transformation demonstrates that the self-assembled monolayer can serve as a template for further chemical reactions, leading to more complex and ordered surface structures. acs.org These ordered assemblies are of significant interest for applications in molecular electronics, sensor technology, and corrosion protection. acs.orgrsc.org

Table 3: Self-Assembly of o-Aminothiophenol Derivatives

SystemSubstrateResulting StructureKey Findings
4-AminothiophenolPolycrystalline gold electrodeSelf-assembled monolayer (SAM)Electrochemical oxidation leads to dimerization and the formation of a more ordered surface layer. acs.org
Amino-terminated terphenyl alkanethiolsGoldSelf-assembled monolayer (SAM)Molecules adopt a preferential upright orientation, which is not significantly affected by chemical derivatization of the amino groups. nih.gov
4-Aminothiophenol with Ag and Au nanoparticles-Metal-molecule-metal sandwich structureSignificant enhancement of Raman scattering signals, indicating charge transfer between the metal nanoparticles and the aminothiophenol molecules. acs.org

Advanced Applications in Organic Synthesis and Environmental Science

o-Aminothiophenol as a Key Synthon in Complex Molecule Synthesis

o-Aminothiophenol hydrochloride's bifunctional nature, possessing both a nucleophilic amine and a thiol group, makes it a valuable synthon in the field of organic synthesis. It serves as a foundational building block for constructing a variety of complex heterocyclic molecules, most notably benzothiazoles. wikipedia.org The condensation of o-aminothiophenol with carboxylic acids or their derivatives is a fundamental method for creating the benzothiazole (B30560) core, a privileged structure found in numerous bioactive compounds and commercial dyes. wikipedia.orgnih.gov

The synthesis process can be modulated through various catalysts and reaction conditions. For instance, polyphosphoric acid (PPA) is frequently employed as both a catalyst and a dehydrating agent to facilitate the condensation of o-aminothiophenol with carboxylic acids. nih.gov Research has demonstrated the synthesis of molecules such as 2-(3-hydroxy-4-acetylamine)phenylbenzothiazole by heating o-aminothiophenol with 4-acetylamino-3-hydroxybenzoic acid in PPA. nih.gov Furthermore, it is an essential intermediate in the synthesis of pharmaceuticals like Diltiazem. google.com Its utility extends to the preparation of a range of agents, highlighting its versatility as a synthon. wikipedia.org

Table 1: Examples of Complex Molecules Synthesized from o-Aminothiophenol

Product CompoundReactant(s) with o-AminothiophenolCatalyst/ConditionsReference
BenzothiazolesCarboxylic Acids / DerivativesPolyphosphoric Acid (PPA) nih.gov
2-(3-hydroxy-4-acetylamine)phenylbenzothiazole4-acetylamino-3-hydroxybenzoic acidPPA, 150 °C nih.gov
2-(2-hydroxy, 5-aminophenyl)benzothiazole2-hydroxy-aminobenzoic acidsPPA, 220 °C nih.gov
Diltiazem(Intermediate)Industrial Synthesis google.com
Thioproperazine(Not specified)(Not specified) wikipedia.org
Cinanserin(Not specified)(Not specified) wikipedia.org
1-Azaphenothiazine(Not specified)(Not specified) wikipedia.org

Role in Chemical Fixation of Carbon Dioxide (CO2)

o-Aminothiophenol has emerged as a significant substrate in the chemical fixation of carbon dioxide (CO₂), transforming the greenhouse gas into valuable chemical products like benzothiazoles and benzothiazolones. chemrevlett.comchemrevlett.com This application is of great interest as it offers a pathway to utilize CO₂ as a renewable C1 source.

Several catalytic systems have been developed to achieve this transformation. One approach involves the reductive cyclization of o-aminothiophenols with CO₂. For example, using PhSiH₃ as a reductant in the presence of a catalyst allows for the synthesis of benzothiazoles. chemrevlett.com Researchers have successfully used a commercially available cobalt(II) fluoride (B91410) (CoF₂) catalyst with a phosphine (B1218219) ligand to facilitate the reaction between o-aminothiophenol, CO₂, and H₂, yielding benzothiazole in excellent (92%) yield. chemrevlett.com

Another strategy focuses on catalyst-free or organocatalytic systems under specific conditions. Biomass-derived solvents like γ-valerolactone (GVL) and dihydrolevoglucosenone (Cyrene™) have been shown to act as efficient catalytic media for the cyclization of o-aminothiophenols with CO₂, eliminating the need for metal catalysts or additives. chemrevlett.com In one study, using Cyrene™ as a renewable solvent, various o-aminothiophenol derivatives were converted into the corresponding benzothiazoles in good to excellent yields without any external catalyst or base. chemrevlett.com

Table 2: Catalytic Systems for CO₂ Fixation with o-Aminothiophenol

Catalytic System / SolventReductant / Co-reagentProductYieldReference
Cobalt(II) fluoride (CoF₂), [P(CH₂CH₂PPh₂)₃], CsFH₂ (3 MPa)Benzothiazole92% chemrevlett.com
Polythiazolium precatalyst-Benzothiazoles- chemrevlett.com
γ-valerolactone (GVL)-Benzothiazoles- chemrevlett.com
Dihydrolevoglucosenone (Cyrene™)PhSiH₃BenzothiazolesGood to Excellent chemrevlett.com
Ionic Liquid-BenzothiazolesGood to Quantitative chemrevlett.com

Green Chemistry Catalysis and Sustainable Methodologies

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to syntheses involving o-aminothiophenol. researchgate.netmdpi.com This includes the development of sustainable catalysts, the use of environmentally benign solvents, and the design of energy-efficient reactions. chemrevlett.comresearchgate.net

A notable advancement is the development of a heterogeneous nanocatalyst where a 2-aminothiophenol-Cu complex is supported on functionalized mesoporous silica (B1680970) (MCM-41). nih.gov This nanocatalyst has demonstrated high efficiency and stability in Suzuki coupling reactions to produce biphenyls in an environmentally friendly medium. A key sustainable feature of this catalyst is its remarkable recyclability; it can be reused for at least six cycles with minimal loss of catalytic activity. nih.gov

Other green methodologies include using o-aminothiophenol in reactions that proceed under solvent-free conditions or in renewable, bio-based solvents. The synthesis of benzothiazoles from o-aminothiophenols and CO₂ using the cellulose-derived solvent Cyrene™ is a prime example of a sustainable process that avoids traditional volatile organic solvents. chemrevlett.com Additionally, simple and readily available catalysts like cesium hydroxide (B78521) (CsOH·H₂O) have been effectively used for the condensation of o-aminothiophenol with nitriles to form heterocyclic compounds, offering a more sustainable alternative to methods requiring harsh conditions or heavy metal catalysts. google.com

Table 3: Green and Sustainable Methods Involving o-Aminothiophenol

Method / CatalystReaction TypeSustainable Feature(s)Reference
MCM-41 supported 2-aminothiophenol-Cu complexSuzuki CouplingHeterogeneous, recyclable (6+ cycles), stable, use of green medium nih.gov
Dihydrolevoglucosenone (Cyrene™) solventCO₂ Fixation / CyclizationBio-based renewable solvent, catalyst-free chemrevlett.com
γ-valerolactone (GVL) solventCO₂ Fixation / CyclizationBiomass-derived solvent chemrevlett.com
Cesium hydroxide (CsOH·H₂O)Condensation with nitrilesAvoids heavy metals, efficient google.com

Adsorption and Separation Processes for Environmental Remediation

o-Aminothiophenol is utilized in the development of materials for environmental remediation, specifically for the adsorption and separation of heavy metal pollutants from aqueous solutions. Its ability to chelate with metal ions makes it an effective functional group for modifying adsorbent materials.

One such application involves the functionalization of an Amberlite XAD polymer resin. chemicalbook.com o-Aminothiophenol is coupled to the resin via a diazo spacer (N=N), creating a new chelating material. This modified resin has been successfully used for the on-line preconcentration and separation of heavy metals like copper (Cu) and cadmium (Cd) from water samples. chemicalbook.com This process is crucial for both environmental monitoring, by allowing for the detection of trace metal concentrations, and for remediation by removing toxic metals from contaminated water sources. The use of such functionalized resins represents a practical approach to water purification and pollution control.

Table 4: Application of o-Aminothiophenol in Environmental Adsorption

Adsorbent MaterialFunctionalizationTarget PollutantsApplicationReference
Amberlite XAD ResinCoupled via N=N spacerCopper (Cu), Cadmium (Cd)On-line preconcentration and separation from aqueous solutions chemicalbook.com

Future Research Perspectives and Emerging Areas

Exploration of Novel Synthetic Methodologies for o-Aminothiophenol Derivatives

The development of efficient, environmentally friendly, and high-yield synthetic routes for o-aminothiophenol derivatives is a primary focus of current and future research. Traditional methods often involve harsh reaction conditions, toxic catalysts, and produce significant byproducts. google.comijpsonline.com Consequently, there is a strong impetus to explore novel strategies that are more sustainable and economically viable.

One promising avenue is the use of green chemistry techniques. nih.gov This includes the application of microwave irradiation, ionic liquids, and ultrasound chemistry, which have demonstrated advantages over conventional methods. nih.govmdpi.com For instance, microwave-accelerated condensation of 2-aminothiophenol (B119425) with aromatic aldehydes in an inexpensive ionic liquid has been shown to produce 2-arylbenzothiazoles under solvent and catalyst-free conditions, with the ionic liquid being recyclable. organic-chemistry.org Another green approach involves catalyst-free, ethanol-assisted grinding, which provides excellent yields of 2-substituted benzothiazoles with short reaction times and no need for further workup. mdpi.com

Researchers are also investigating one-pot synthesis procedures to streamline the production of derivatives. For example, a one-pot condensation of o-aminothiophenol with various carboxylic acids using a MeSO3H/SiO2 system as a dehydrating catalyst has been developed. nih.gov Furthermore, the use of novel catalysts, such as samarium triflate in an aqueous medium, offers a mild and reusable option for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes. organic-chemistry.org A patent has also described a method for preparing o-aminothiophenol with high purity by demethylating o-aminobenzene thioether using hydrobromic acid. google.com

The synthesis of 2-substituted benzothiazoles, a key class of derivatives, is being actively explored through various catalytic systems. mdpi.com These include the use of ZnO nanoparticles, nanorod-shaped ionogels, and phosphonium (B103445) acidic ionic liquids, each offering distinct advantages in terms of yield, reaction time, and environmental impact. mdpi.com The choice of catalyst can also influence the reaction's sensitivity to electron-donating or electron-withdrawing groups on the reactants. mdpi.com

Future work will likely focus on refining these novel methodologies to improve their scalability for industrial applications. The development of continuous flow processes and the use of immobilized catalysts are potential areas for further investigation to enhance efficiency and reduce waste.

Advanced Computational Approaches for Predicting Reactivity and Properties

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of o-aminothiophenol and its derivatives. Density Functional Theory (DFT) calculations are being employed to investigate the molecular geometry, electronic properties, and reactivity of these compounds. mdpi.comresearchgate.net These theoretical studies provide valuable insights that can guide the design of new molecules with desired properties and predict their behavior in different chemical environments.

For instance, DFT calculations have been used to model the SERS (Surface-Enhanced Raman Spectroscopy) spectra of p-aminothiophenol adsorbed on gold and silver nanoparticles. researchgate.netmdpi.com These studies help to elucidate the nature of the interaction between the molecule and the metal surface, including the formation of covalent bonds and the orientation of the adsorbed molecule. researchgate.net By simulating the vibrational modes, researchers can interpret experimental SERS spectra and gain a deeper understanding of phenomena such as plasmon-mediated chemical reactions. mdpi.comacs.org

Time-dependent DFT (TD-DFT) is another powerful technique used to simulate the UV-Vis spectra of different species and identify the molecular orbitals involved in electronic transitions. mdpi.com This is particularly useful for understanding the photophysical properties of o-aminothiophenol derivatives and their potential applications in areas like optoelectronics.

Future research in this area will likely involve the use of more sophisticated computational models to predict not only the properties of individual molecules but also their interactions in complex systems. This could include modeling the self-assembly of derivatives on surfaces, their behavior in biological systems, and their performance in functional materials and devices. The development of machine learning algorithms trained on large datasets of experimental and computational data could further accelerate the discovery of new o-aminothiophenol-based compounds with tailored functionalities.

Development of Highly Specific Catalytic Systems

The development of highly specific and efficient catalytic systems is crucial for controlling the synthesis of o-aminothiophenol derivatives and unlocking their full potential. Research is focused on designing catalysts that can promote desired reactions with high selectivity, minimizing the formation of unwanted byproducts.

A wide array of catalytic systems has been explored for the synthesis of 2-substituted benzothiazoles from o-aminothiophenol and aldehydes. mdpi.com These range from metal-based catalysts like Ru(III) and Ag2O to metal-free systems such as ionic liquids and iodine. organic-chemistry.orgmdpi.com The choice of catalyst can significantly impact the reaction conditions, with some systems operating at room temperature while others require elevated temperatures or microwave irradiation. mdpi.com

The nature of the catalyst also influences the reaction's tolerance to different functional groups. For example, some catalysts show higher yields with electron-withdrawing groups, while others are more effective with electron-donating groups. mdpi.com The development of catalysts that are robust, recyclable, and compatible with a wide range of substrates is a key objective. mdpi.com

Emerging research is exploring the use of nanostructured catalysts, such as ZnO nanoparticles and nanorod-shaped ionogels, which offer high surface area and enhanced catalytic activity. mdpi.com Supramolecular nanoassemblies are also being investigated as "metal-free" catalysts for the synthesis of benzothiazoles in aqueous media. organic-chemistry.org

Future directions in this field will likely involve the rational design of catalysts based on a deep understanding of reaction mechanisms, aided by computational modeling. The development of bifunctional catalysts that can promote multiple reaction steps in a single pot and enantioselective catalysts for the synthesis of chiral derivatives are also important areas for future exploration.

Integration into Next-Generation Functional Materials and Devices

The unique chemical properties of o-aminothiophenol and its derivatives make them attractive building blocks for a new generation of functional materials and devices. Their ability to form self-assembled monolayers on metal surfaces, their redox activity, and their optical properties are being harnessed for various applications.

One significant area of research is in the field of sensors. The adsorption of aminothiophenols on metal nanoparticles is a key principle behind their use in Surface-Enhanced Raman Spectroscopy (SERS) for the detection of various analytes. mdpi.comfrontiersin.org By functionalizing cellulose (B213188) substrates with silver nanoparticles and using 4-aminothiophenol (B129426) as a probe molecule, researchers have developed sensitive SERS sensors. frontiersin.org The integration of o-aminothiophenol derivatives into immunosensors for the detection of biomarkers is also an active area of research. acs.org

The conductive properties of polymers derived from o-aminothiophenol are being explored for applications in electronics. google.com A patented method describes the synthesis of poly(o-aminothiophenol), an electronically conductive polymer, via an emulsion polymerization method. google.com This approach aims to minimize the oxidation of the thiol group, thereby improving the polymer's properties. google.com

Furthermore, the ability of o-aminothiophenol derivatives to form complexes with metals and to participate in the formation of heterocyclic structures like benzothiazoles opens up possibilities for their use in:

Corrosion inhibitors: Benzoxazole derivatives, structurally related to benzothiazoles, have shown promise as corrosion inhibitors for steel. mdpi.com

Organic light-emitting diodes (OLEDs): The photophysical properties of these compounds could be tuned for applications in display and lighting technologies.

Molecular electronics: The self-assembly of aminothiophenols on electrodes is a foundational step in the construction of molecular-scale electronic components.

Future research will focus on the tailored design and synthesis of o-aminothiophenol derivatives with specific functionalities for targeted applications. This will involve a multidisciplinary approach, combining synthetic chemistry, materials science, and engineering to create novel materials and devices with enhanced performance.

Interdisciplinary Research at the Interface of Chemistry and Other Fields

The future of o-aminothiophenol research lies at the intersection of chemistry with other scientific disciplines, including biology, medicine, and materials science. This interdisciplinary approach is expected to unlock new applications and deepen our understanding of the compound's potential.

In the realm of medicinal chemistry, derivatives of 2-aminothiophene are being investigated as potential drug candidates. mdpi.com For example, they have shown promise as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), which is a target for the treatment of type 2 diabetes. nih.gov Research is also exploring their potential as antileishmanial agents, with studies focusing on how modifications to the 2-aminothiophene ring affect their activity. mdpi.com

The interaction of o-aminothiophenol and its derivatives with biological systems is a key area of study. This includes understanding their mechanism of action at a molecular level, their metabolic pathways, and their potential toxicity. Computational methods are being used to aid in the design of new bioactive compounds with improved efficacy and safety profiles. nih.gov

In materials science, the self-assembly of aminothiophenols on various substrates is being utilized to create functional surfaces with controlled properties. frontiersin.org This has applications in areas such as biosensors, where the specific binding of biomolecules to a functionalized surface can be detected. acs.org The development of novel nanocomposites incorporating o-aminothiophenol derivatives is also an active area of research, with potential applications in catalysis and electronics. acs.org

The synergy between chemistry and other fields will continue to drive innovation. For example, the combination of synthetic chemistry with nanotechnology is leading to the development of advanced SERS substrates with unprecedented sensitivity. frontiersin.org Similarly, the integration of computational biology with medicinal chemistry is accelerating the discovery of new drug candidates based on the o-aminothiophenol scaffold. nih.gov

Q & A

Q. How can researchers validate the purity of commercial this compound batches?

  • Methodological Answer : Perform TLC (silica gel, ethyl acetate/hexane 3:7) with UV detection (Rf ~0.4). Quantify impurities (>0.1%) via HPLC-UV/Vis (C18 column, 0.1% TFA in water/acetonitrile). ICP-MS detects heavy metal contaminants (e.g., Fe, Cu <10 ppm). Cross-reference with Certificates of Analysis (CoA) from suppliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.